Crozbaciclib fumarate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H34F2N6O4 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H30F2N6.C4H4O4/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18;5-3(6)1-2-4(7)8/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DJHWABVQPGVLAK-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Crozbaciclib Fumarate
A Note on the Subject: Publicly available data specifically for Crozbaciclib fumarate is limited. However, it is identified as a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). To provide a comprehensive technical guide, this document will focus on the well-characterized mechanism of action of Ribociclib, a closely related and extensively studied CDK4/6 inhibitor. This approach allows for a detailed exploration of the core mechanisms, experimental validation, and clinical relevance of this class of therapeutic agents. This compound is reported to have IC50 values of 3 nM and 1 nM for CDK4 and CDK6, respectively.[1]
Core Mechanism of Action: G1 Phase Cell Cycle Arrest
This compound, as a selective inhibitor of CDK4 and CDK6, targets a critical checkpoint in the cell division cycle. In normal and cancerous cells, the progression from the G1 phase (growth) to the S phase (DNA synthesis) is tightly regulated by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.
The Signaling Cascade:
-
Mitogenic Stimulation: Growth factors and hormones trigger signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the increased expression of D-type cyclins (Cyclin D1, D2, D3).[2]
-
CDK4/6 Activation: These D-type cyclins then bind to and activate CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).
-
E2F Release and Gene Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor. Once liberated, E2F translocates to the nucleus and activates the transcription of genes essential for the G1 to S phase transition and DNA replication.
-
Cell Cycle Progression: This cascade of events commits the cell to enter the S phase and continue through the cell cycle.
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase-promoting genes, leading to a halt in the cell cycle at the G1 checkpoint. This G1 arrest inhibits the proliferation of cancer cells that are dependent on the CDK4/6 pathway for their growth.
Quantitative Data
The inhibitory activity of this compound and its surrogate, Ribociclib, has been quantified in various preclinical assays.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | CDK4 | Enzymatic | 3 nM | [1] |
| CDK6 | Enzymatic | 1 nM | [1] | |
| Ribociclib | CDK4/Cyclin D1 | Enzymatic | 10 nM | [3] |
| CDK6/Cyclin D3 | Enzymatic | 39 nM | [3] | |
| CDK1/Cyclin B | Enzymatic | >10,000 nM | ||
| CDK2/Cyclin A | Enzymatic | >10,000 nM | ||
| JeKo-1 (MCL) | Cell Proliferation | 0.04 µM | [3] | |
| CAMA-1 (Breast) | Cell Proliferation | 0.10 µM | [3] | |
| MCF-7 (Breast) | Cell Proliferation | 0.11 µM | [3] | |
| T47D (Breast) | Cell Proliferation | 0.12 µM | [3] | |
| SEM (ALL) | Cell Proliferation | 0.45 µM | [3] | |
| REH (ALL) | Cell Proliferation | 0.50 µM | [3] | |
| MOLM-13 (AML) | Cell Proliferation | 0.99 µM | [3] | |
| Pfeiffer (DLBCL) | Cell Proliferation | 0.82 µM | [3] |
IC50: Half-maximal inhibitory concentration. MCL: Mantle Cell Lymphoma; ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia; DLBCL: Diffuse Large B-cell Lymphoma.
Experimental Protocols
The mechanism of action of CDK4/6 inhibitors is validated through a series of key in vitro and in vivo experiments.
Western Blot for Phospho-Rb
This assay directly measures the phosphorylation status of Rb, the immediate downstream target of CDK4/6. A reduction in phosphorylated Rb (pRb) indicates successful target engagement by the inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Reprobe the membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8][9] Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration to calculate the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based assay quantifies the proportion of cells in each phase of the cell cycle, directly demonstrating the G1 arrest induced by CDK4/6 inhibition.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the Western blot assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cells with PBS, then resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[11][12][13] Incubate on ice for at least 30 minutes.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Data Interpretation: An accumulation of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M peaks in the drug-treated samples compared to the control indicates a G1 cell cycle arrest.
In Vivo Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered more clinically relevant than cell-line-based xenografts.[14] They are used to evaluate the in vivo efficacy of anticancer agents.
Methodology:
-
Model Establishment: Implant small fragments of a patient's tumor (e.g., from an ER-positive breast cancer) subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size, they can be harvested and passaged into new cohorts of mice for experiments.
-
Treatment Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or Ribociclib) orally at a predetermined dose and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitor tumor volume (typically measured with calipers) and mouse body weight regularly throughout the study.
-
-
Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined size limit. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pRb) to confirm target engagement in vivo. The primary endpoint is typically tumor growth inhibition.
Conclusion
This compound, as a potent and selective CDK4/6 inhibitor, functions by directly targeting the core machinery of the cell cycle. By preventing the phosphorylation of the Retinoblastoma protein, it induces a G1 phase arrest, thereby inhibiting the proliferation of cancer cells that are reliant on this pathway. The mechanism of action is robustly supported by a suite of well-established preclinical assays that quantify its inhibitory potential, confirm target engagement, and demonstrate its anti-proliferative effects both in vitro and in vivo. This targeted approach has established CDK4/6 inhibition as a cornerstone of therapy in specific cancer subtypes, most notably in HR-positive, HER2-negative breast cancer.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Crozbaciclib Fumarate: A Brain-Penetrant CDK4/6 Inhibitor for Glioblastoma
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and synthesis of Crozbaciclib fumarate, a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Notably, Crozbaciclib has been specifically designed to penetrate the blood-brain barrier, addressing a critical challenge in the treatment of brain malignancies such as glioblastoma multiforme. This document details the mechanism of action, preclinical efficacy, and a plausible synthetic route for this promising therapeutic agent.
Introduction: Targeting the Cell Cycle in Glioblastoma
Glioblastoma multiforme (GBM) remains one of the most aggressive and difficult-to-treat cancers, primarily due to the protective barrier of the central nervous system, the blood-brain barrier (BBB), which limits the efficacy of many systemic therapies. The cyclin D-CDK4/6-INK4-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle, is frequently dysregulated in GBM, making it a compelling therapeutic target.
Crozbaciclib (formerly known as compound 11) emerged from a rational drug design program aimed at developing a potent CDK4/6 inhibitor with enhanced brain penetrance compared to existing therapies like palbociclib, ribociclib, and abemaciclib. Its discovery represents a significant step towards an effective targeted therapy for GBM.
Mechanism of Action: The CDK4/6 Signaling Pathway
Crozbaciclib selectively inhibits CDK4 and CDK6, key enzymes in the cell cycle. In normal cell progression, growth signals lead to the formation of cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, and thus, cell division.
In cancer cells with a dysregulated CDK4/6 pathway, this process is hyperactive, leading to uncontrolled proliferation. Crozbaciclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and inhibition of tumor growth.
Figure 1. Simplified diagram of the CDK4/6 signaling pathway and the inhibitory action of Crozbaciclib.
Preclinical Data Summary
Crozbaciclib has demonstrated high potency and selectivity for CDK4 and CDK6, along with significant anti-proliferative activity in glioblastoma cell lines and in vivo models.
| Parameter | Value | Reference |
| In Vitro Potency | ||
| CDK4/cyclin D1 IC₅₀ | 3 nM | Yin et al., 2018 |
| CDK6/cyclin D3 IC₅₀ | 1 nM | Yin et al., 2018 |
| U87MG cell line IC₅₀ | 15.3 ± 2.9 nM | MedchemExpress |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition (TGI) | 62% at 3.125 mg/kg | Yin et al., 2018 |
| TGI | 99% at 50 mg/kg | Yin et al., 2018 |
| Median Survival Increase | 162% at 50 mg/kg | MedchemExpress |
| Pharmacokinetics (Mouse) | ||
| Brain-to-Plasma Ratio (Kp) | 4.10 | Yin et al., 2018 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.23 | Yin et al., 2018 |
Table 1: Summary of Preclinical Data for Crozbaciclib.
Experimental Protocols
The following are representative protocols for the types of experiments conducted during the discovery and preclinical evaluation of a CDK4/6 inhibitor like Crozbaciclib. Please note: The specific, detailed protocols from the original discovery publication for Crozbaciclib are not publicly available. These protocols are based on standard methodologies in the field.
In Vitro CDK4/6 Kinase Assay (Luminescent)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Crozbaciclib against CDK4/cyclin D1 and CDK6/cyclin D3.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Kinase substrate (e.g., a peptide derived from Rb)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Crozbaciclib stock solution (e.g., 10 mM in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of Crozbaciclib in kinase assay buffer.
-
In a 96-well plate, add the kinase substrate solution to all wells.
-
Add the serially diluted Crozbaciclib or vehicle (DMSO) to the appropriate wells.
-
Add the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Crozbaciclib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the IC₅₀ of Crozbaciclib for inhibiting the proliferation of a glioblastoma cell line (e.g., U87MG).
Materials:
-
U87MG human glioblastoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Crozbaciclib stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Spectrophotometer
Procedure:
-
Seed U87MG cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Crozbaciclib in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Crozbaciclib or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Orthotopic Xenograft Mouse Model of Glioblastoma
Objective: To evaluate the in vivo anti-tumor efficacy of Crozbaciclib.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U87MG cells engineered to express luciferase
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
-
Crozbaciclib formulation for oral gavage
-
Vehicle control
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Culture and harvest U87MG-luciferase cells.
-
Anesthetize the mice and secure them in the stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., the striatum).
-
Intracranially inject the U87MG-luciferase cells using a Hamilton syringe.
-
Allow the tumors to establish for a set period (e.g., 7-10 days), monitoring tumor growth via bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Randomize the mice into treatment and control groups.
-
Administer Crozbaciclib or vehicle daily by oral gavage at the desired dose levels.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Record animal body weight and any signs of toxicity.
-
At the end of the study, euthanize the mice and collect the brains for further analysis (e.g., histology, western blotting for pRb).
-
Calculate tumor growth inhibition (TGI) and assess the impact on median survival.
Proposed Synthesis of Crozbaciclib
The chemical structure of Crozbaciclib is 5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indol]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)pyridin-2-yl]pyrimidin-2-amine. A plausible synthetic route would involve the construction of three key fragments: the spiro[cyclopentane-1,3'-indoline] core, the aminopyrimidine moiety, and the piperidinylpyridine side chain, followed by their coupling.
A likely disconnection strategy suggests a final step involving a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the C-N bond between the pyrimidine and the pyridine rings.
Figure 2. A high-level proposed synthetic workflow for Crozbaciclib.
Representative Synthetic Protocol
This is a representative protocol based on known synthetic methodologies for similar compounds and is not a direct reproduction of the proprietary synthesis of Crozbaciclib.
Step 1: Synthesis of the Spiro[cyclopentane-1,3'-indoline] Fragment The spirocyclic core can be synthesized from a substituted isatin and a cyclopentane derivative through a multi-step process likely involving a condensation reaction followed by cyclization.
Step 2: Synthesis of the Aminopyrimidine Fragment A common starting material for this fragment is a 5-substituted pyrimidine, such as 2-amino-5-fluoropyrimidine-4,6-diol, which can be synthesized by condensation of a substituted malonic acid diester with guanidine. The diol can then be converted to the corresponding dichloro derivative using a chlorinating agent like phosphorus oxychloride.
Step 3: Synthesis of the Piperidinylpyridine Side Chain This fragment can be prepared from a suitable pyridine precursor, for instance, through a series of reactions to introduce the piperidine ring and subsequent N-methylation.
Step 4: Coupling and Final Assembly (Buchwald-Hartwig Amination) The final key step is the palladium-catalyzed coupling of the 2-amino-4-chloro-5-fluoro-pyrimidine-spiroindoline intermediate with the 5-(1-methylpiperidin-4-yl)pyridin-2-amine fragment.
Reaction Conditions:
-
Reactants: 2-amino-4-chloro-5-fluoro-pyrimidine-spiroindoline intermediate, 5-(1-methylpiperidin-4-yl)pyridin-2-amine.
-
Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.
-
Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: An anhydrous aprotic solvent like toluene or dioxane.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen) and heated until the reaction is complete, as monitored by TLC or LC-MS. The product, Crozbaciclib, is then isolated and purified using standard techniques such as column chromatography. The fumarate salt can be prepared by treating the free base with fumaric acid.
Conclusion
This compound is a rationally designed, potent, and selective CDK4/6 inhibitor with the crucial characteristic of being able to penetrate the blood-brain barrier. The preclinical data strongly support its potential as a therapeutic agent for glioblastoma, a disease with a high unmet medical need. The synthetic route, while complex, is achievable through modern organic chemistry techniques, particularly palladium-catalyzed cross-coupling reactions. Further clinical investigation of Crozbaciclib is warranted to determine its safety and efficacy in patients.
Crozbaciclib Fumarate: A Technical Profile of a Novel CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crozbaciclib fumarate is an emerging small molecule inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a key therapeutic target. This technical guide provides a comprehensive overview of the preclinical profile of this compound, including its mechanism of action, inhibitory activity, and effects on cancer cell proliferation. Due to the limited availability of public data on Crozbaciclib, this document incorporates representative data from the well-characterized CDK4/6 inhibitor, Ribociclib, to provide a broader context of the inhibitor class.
Introduction to CDK4/6 Inhibition
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and segregation. The transition from the G1 phase to the S phase is a critical commitment point, primarily governed by the activity of the CDK4/6-Cyclin D complex. In many cancer cells, hyperactivity of this complex, often due to amplification of Cyclin D or loss of endogenous inhibitors like p16INK4a, leads to uncontrolled proliferation.
CDK4/6 inhibitors, such as this compound, are designed to restore this checkpoint by selectively blocking the kinase activity of CDK4 and CDK6. This prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry, thereby inducing a G1 cell cycle arrest.
This compound: Profile and Mechanism of Action
This compound is a potent and selective inhibitor of CDK4 and CDK6. Its chemical name is 5-fluoro-4-(7''-fluoro-2''-methylspiro[cyclopentane-1,3''-indol]-5''-yl)-N-(5-(1-methylpiperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine fumarate[1][2]. Preclinical data indicates that it effectively targets the ATP-binding pocket of these kinases, preventing the phosphorylation of their key substrate, Rb.
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the CDK4/6-Rb pathway.
References
in vitro activity of Crozbaciclib fumarate
An In-Depth Technical Guide to the In Vitro Activity of Crozbaciclib Fumarate
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Rb pathway, this compound effectively induces cell cycle arrest and inhibits the proliferation of cancer cells. This technical guide provides a comprehensive overview of the reported , including its kinase inhibitory potency, anti-proliferative effects, and detailed experimental protocols relevant to its evaluation.
Quantitative In Vitro Activity
The in vitro potency of this compound has been quantified through biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations.
Table 1: Biochemical Kinase Inhibition
| Target | IC50 (nM) |
| CDK4 | 3 |
| CDK6 | 1 |
Data sourced from MedChemExpress and TargetMol.[1][2]
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| U87MG | Glioblastoma | 15.3 ± 2.9 |
Data sourced from MedChemExpress.[1][3]
Mechanism of Action: The CDK4/6-Rb Pathway
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, a critical tumor suppressor. In normal cell cycle progression, Cyclin D-CDK4/6 complexes phosphorylate Rb, leading to its inactivation and the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. Crozbaciclib, as an ATP-competitive inhibitor of CDK4/6, prevents Rb phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state. Active Rb remains bound to E2F, repressing the transcription of target genes and causing the cell cycle to arrest in the G1 phase.[4]
In Vitro Experimental Data
Cell Cycle Analysis
Treatment of U87MG glioblastoma cells with Crozbaciclib leads to a dose-dependent arrest in the G1 phase of the cell cycle. A significant increase in the percentage of cells in the G1 phase was observed after 24 hours of treatment with 13.72 nM Crozbaciclib.[1][3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
CDK4/6 Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the IC50 values of a compound against CDK4 and CDK6 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is terminated, and remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
Materials:
-
Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes
-
Kinase substrate peptide (e.g., a derivative of Rb protein)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the kinase (CDK4/Cyclin D3 or CDK6/Cyclin D3) and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol details the procedure for assessing the anti-proliferative effects of this compound on a cancer cell line, such as U87MG.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5][6]
Materials:
-
U87MG cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Harvest and count U87MG cells. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][8][9]
Materials:
-
U87MG cells
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Seed U87MG cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 13.72 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Rb Phosphorylation
This protocol outlines the procedure to assess the phosphorylation status of the Rb protein in response to treatment with a CDK4/6 inhibitor like this compound.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both total Rb and phosphorylated Rb (at specific sites like Ser780 or Ser807/811), one can determine the extent to which a CDK4/6 inhibitor reduces Rb phosphorylation.[10]
Materials:
-
U87MG cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Rb, anti-phospho-Rb (Ser780 or Ser807/811), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed U87MG cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice with RIPA buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
The membrane can be stripped and re-probed with antibodies for total Rb and the loading control to ensure equal protein loading.
Conclusion
The in vitro data for this compound demonstrate its potent and specific inhibition of CDK4 and CDK6. This targeted activity translates to effective anti-proliferative effects in cancer cell lines, such as U87MG glioblastoma, by inducing a G1 phase cell cycle arrest. The provided experimental protocols offer a robust framework for researchers to further investigate and confirm the in vitro efficacy and mechanism of action of this promising CDK4/6 inhibitor.
References
- 1. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
Crozbaciclib Fumarate: A Technical Guide to a Novel CDK4/6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib fumarate (also known as GLR2007) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Crozbaciclib was specifically designed for enhanced blood-brain barrier penetration, addressing a critical unmet need in the treatment of primary and metastatic brain tumors, such as glioblastoma multiforme (GBM). This document provides a comprehensive technical overview of this compound, detailing its target proteins, signaling pathways, quantitative data, and the experimental methodologies used for its characterization.
Target Proteins and Signaling Pathways
The primary molecular targets of Crozbaciclib are CDK4 and CDK6. These serine/threonine kinases form complexes with D-type cyclins (Cyclin D1, D2, and D3) in response to mitogenic signals. The activated Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).
In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Phosphorylation of Rb by CDK4/6 leads to a conformational change that causes the release of E2F, allowing for the expression of genes that drive DNA replication and cell cycle progression.
Crozbaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, leading to the continued sequestration of E2F and ultimately, a G1 cell cycle arrest. This targeted inhibition of the G1-S checkpoint is the primary mechanism by which Crozbaciclib exerts its anti-proliferative effects in cancer cells with a functional Rb pathway.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Crozbaciclib in the CDK4/6-Rb pathway.
Quantitative Data
Crozbaciclib has been demonstrated to be a highly potent inhibitor of its target kinases and shows significant anti-proliferative activity in various cancer cell lines, particularly those with a functional Rb pathway.
Table 1: Biochemical Potency of Crozbaciclib
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 3 |
| CDK6/Cyclin D3 | 1 |
Data from in vitro kinase assays.[1]
Table 2: Cellular Anti-proliferative Activity of Crozbaciclib
| Cell Line | Cancer Type | Rb Status | IC50 (nM) |
| U87MG | Glioblastoma | Wild-Type | 15.3 |
| DBTRG-05MG | Glioblastoma | Wild-Type | Potent |
| A172 | Glioblastoma | Wild-Type | Potent |
| T98G | Glioblastoma | Wild-Type | Potent |
| SF539 | Glioblastoma | Deficient | Inactive |
| M059J | Glioblastoma | Deficient | Inactive |
Cell viability was assessed after a 72-hour incubation period.[1][2]
Table 3: In Vivo Efficacy of Crozbaciclib
| Model | Treatment | Tumor Growth Inhibition | Increase in Lifespan |
| Orthotopic U87MG Xenograft (Mouse) | 50 mg/kg, oral administration | 99% | 162% |
Data from a preclinical glioblastoma mouse model.[1]
Table 4: Pharmacokinetic Properties of Crozbaciclib
| Parameter | Value (Mouse) |
| Kp | 4.10 |
| Kp,uu | 0.23 |
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio, indicating blood-brain barrier penetration.[1]
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of CDK4/6 inhibitors like Crozbaciclib. Specific details may vary based on the laboratory and reagents used.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Workflow Diagram:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and ATP are prepared in a kinase assay buffer. Crozbaciclib is serially diluted to various concentrations.
-
Incubation: The kinase and substrate are pre-incubated with the different concentrations of Crozbaciclib in a multi-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each concentration of Crozbaciclib. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a variety of methods:
-
Resazurin-based assays: Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.
-
ATP-based assays: The amount of ATP is quantified as a measure of metabolically active cells.
-
Crystal violet staining: This method stains the DNA of adherent cells, providing a measure of cell number.
-
-
Data Analysis: The signal from each well is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Western Blotting for Rb Phosphorylation
This technique is used to detect the phosphorylation status of the Rb protein in cells treated with a CDK4/6 inhibitor.
Workflow Diagram:
Caption: Generalized workflow for Western blotting to detect Rb phosphorylation.
Methodology:
-
Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780 or Ser807/811). A separate blot or a stripped and re-probed blot is incubated with an antibody for total Rb as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. A decrease in the phosphorylated Rb signal with increasing concentrations of Crozbaciclib indicates target engagement and inhibition of CDK4/6 activity.
Conclusion
This compound is a potent and selective CDK4/6 inhibitor with a clear mechanism of action centered on the inhibition of the G1-S phase transition of the cell cycle. Its demonstrated efficacy in preclinical models, particularly in the context of glioblastoma, and its ability to penetrate the blood-brain barrier, position it as a promising therapeutic agent for further investigation in the treatment of various cancers, especially those with central nervous system involvement. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and other related targeted therapies.
References
Preclinical Profile of Ribociclib in Glioblastoma: A Technical Guide
Disclaimer: The preclinical data presented in this document pertains to Ribociclib. No public preclinical studies under the name "Crozbaciclib fumarate" were identified. It is presumed that "this compound" is a synonym or developmental name for Ribociclib.
This technical guide provides an in-depth overview of the preclinical evaluation of Ribociclib in glioblastoma (GBM). The content is tailored for researchers, scientists, and professionals in drug development, focusing on the mechanism of action, pharmacokinetic properties, and anti-tumor efficacy of Ribociclib in preclinical GBM models.
Core Mechanism of Action: Targeting the Cell Cycle in Glioblastoma
Ribociclib is an orally bioavailable, highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1]. In glioblastoma, the CDK4/6-retinoblastoma (Rb) signaling pathway is frequently dysregulated, occurring in approximately 80% of cases, making it a rational therapeutic target[2].
The canonical pathway involves the binding of Cyclin D to CDK4/6, forming an active complex that phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which then initiates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.
Ribociclib exerts its anti-tumor effect by binding to the ATP-pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase genes and inducing a G1 cell cycle arrest[3]. Preclinical studies have demonstrated that tumor cells treated with CDK4/6 inhibitors exhibit a reduction in Rb phosphorylation, G1 phase arrest, and decreased proliferation[2]. The efficacy of Ribociclib is contingent on the presence of a functional Rb protein[4].
Signaling Pathway Diagram
References
- 1. thebraintumourcharity.org [thebraintumourcharity.org]
- 2. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Crozbaciclib Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib fumarate, also known as SHR6390 or Dalpiciclib, is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] By targeting the core cell cycle machinery, Crozbaciclib represents a promising therapeutic strategy for various malignancies, particularly those dependent on the CDK4/6-retinoblastoma (Rb) pathway for proliferation. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of Crozbaciclib, presenting key data in a structured format to facilitate understanding and further research.
Mechanism of Action: Targeting the Cell Cycle Engine
Crozbaciclib exerts its anti-tumor activity by selectively inhibiting the kinase activity of CDK4 and CDK6.[2][3] In normal and cancerous cells, the progression from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Rb pathway. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the retinoblastoma tumor suppressor protein (Rb). This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression.
Crozbaciclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing a G1 phase cell cycle arrest and inhibiting tumor cell proliferation.[1][2][5] Preclinical studies have demonstrated that Crozbaciclib treatment leads to a significant reduction in the levels of phosphorylated Rb (pRb) at Ser780, a key marker of CDK4/6 activity.[1][2]
Pharmacodynamics
The pharmacodynamic (PD) profile of Crozbaciclib has been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective anti-proliferative activity against retinoblastoma-positive (Rb-positive) cancer cells.
In Vitro Activity
Crozbaciclib has shown potent inhibitory effects on the proliferation of a broad panel of human cancer cell lines with intact Rb protein. The half-maximal inhibitory concentrations (IC50) are typically in the nanomolar range.
| Cell Line | Cancer Type | Rb Status | IC50 (nmol/L) |
| MCF-7 | Breast Cancer | Positive | < 800 |
| COLO 205 | Colon Cancer | Positive | < 800 |
| U-87 MG | Glioblastoma | Positive | < 800 |
| Calu-3 | Lung Cancer | Positive | > 800 |
| Table 1: In Vitro Anti-proliferative Activity of Crozbaciclib in Rb-positive Cancer Cell Lines.[1] |
Studies have shown that Crozbaciclib induces G1-phase cell cycle arrest and cellular senescence in a dose-dependent manner in Rb-positive tumor cells.[1][2] This is accompanied by a reduction in the phosphorylation of Rb at Ser780.[1][2]
In Vivo Activity
The anti-tumor efficacy of Crozbaciclib has been evaluated in various human tumor xenograft models in mice. Once-daily oral administration of Crozbaciclib resulted in dose-dependent tumor growth inhibition (TGI) and, in some models, tumor regression.
| Xenograft Model | Cancer Type | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) |
| COLO 205 | Colon Cancer | 37.5 | 88% |
| 75 | 115% (regression) | ||
| 150 | 129% (regression) | ||
| U-87 MG | Glioblastoma | 37.5 | 53% |
| 75 | 86% | ||
| 150 | 133% (regression) | ||
| Table 2: In Vivo Anti-tumor Efficacy of Crozbaciclib in Xenograft Models.[1] |
Notably, Crozbaciclib demonstrated the ability to overcome acquired resistance to tamoxifen and trastuzumab in breast cancer models and exhibited synergistic anti-tumor activity when combined with endocrine therapy.[1]
Pharmacokinetics
The pharmacokinetic (PK) properties of Crozbaciclib have been investigated in both preclinical animal models and human clinical trials, indicating favorable oral bioavailability and exposure.
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice bearing COLO 205 tumor xenografts were conducted following a single oral dose of 75 mg/kg.
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 0.5 | ~1500 | ~1000 |
| 1 | ~2000 | ~2000 |
| 2 | ~2500 | ~3000 |
| 4 | ~2000 | ~4000 |
| 8 | ~1500 | ~3500 |
| 24 | ~500 | ~1500 |
| Table 3: Plasma and Tumor Concentrations of Crozbaciclib in a COLO 205 Xenograft Model.[6] |
These preclinical data demonstrate that Crozbaciclib achieves and maintains concentrations in tumor tissue sufficient for sustained target inhibition.[1]
Clinical Pharmacokinetics
A Phase I dose-escalation study in patients with advanced breast cancer and a mass balance study in healthy male subjects have provided key insights into the clinical pharmacokinetics of Crozbaciclib.[3][5][7][8]
| Parameter | Value | Study Population |
| Tmax (median) | 2.5 - 4.0 hours | Advanced Breast Cancer Patients |
| 3.00 hours | Healthy Male Subjects | |
| Terminal Half-life (t1/2, geometric mean) | 40.3 - 51.4 hours (single dose) | Advanced Breast Cancer Patients |
| ~17.50 hours (total radioactivity) | Healthy Male Subjects | |
| 43.5 hours (unchanged drug) | Healthy Male Subjects | |
| Metabolism | Primarily hepatic | Healthy Male Subjects |
| Excretion | Predominantly via feces (~71.93%) | Healthy Male Subjects |
| Minor excretion in urine (~22.69%) | Healthy Male Subjects | |
| Table 4: Clinical Pharmacokinetic Parameters of Crozbaciclib.[3][5][8] |
The data indicate that Crozbaciclib is orally bioavailable with a relatively long half-life, supporting a once-daily dosing regimen.[3][7] Steady-state plasma concentrations were generally observed by day 8 of continuous daily dosing.[3]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines with varying Rb status were used.
-
Method: Cells were seeded in 96-well plates and treated with a range of concentrations of Crozbaciclib. Cell viability was assessed after a defined period (e.g., 6 days) using a sulforhodamine B (SRB) assay.
-
Data Analysis: IC50 values were calculated by nonlinear regression analysis of the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: 5-week-old female Balb/cA-nude mice were used.
-
Tumor Implantation: Tumor xenografts were established by subcutaneously inoculating tumor cells (e.g., COLO 205, U-87 MG) into the mice.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into control (vehicle) and treatment groups. Crozbaciclib was administered orally once daily at specified doses.
-
Endpoints: Tumor volumes and body weights were measured regularly. Tumor growth inhibition was calculated at the end of the study.
Pharmacokinetic/Pharmacodynamic Analysis in Xenografts
-
Sample Collection: Following a single oral dose of Crozbaciclib to tumor-bearing mice, blood and tumor tissue samples were collected at various time points.
-
Drug Concentration Analysis: The concentration of Crozbaciclib in plasma and tumor homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic Marker Analysis: Tumor extracts were analyzed by Western blotting to determine the levels of total Rb and phosphorylated Rb (Ser780).
Conclusion
This compound is a potent and selective CDK4/6 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. It demonstrates significant anti-proliferative activity in Rb-positive cancer cells both in vitro and in vivo, primarily through the induction of G1 cell cycle arrest. The clinical pharmacokinetic data support a once-daily oral dosing regimen. The promising preclinical and early clinical data provide a strong rationale for the ongoing clinical development of Crozbaciclib as a potential new therapeutic option for patients with various types of cancer. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in different patient populations and in combination with other anti-cancer agents.
References
- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The efficacy and safety of dalpiciclib, a cyclin-dependent kinase 4/6 inhibitor, in patients with advanced head and neck mucosal melanoma harboring CDK4 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Frontiers | A mass balance study of [14C]SHR6390 (dalpiciclib), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
Crozbaciclib Fumarate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. As with any drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available solubility and stability data for crozbaciclib fumarate and related CDK4/6 inhibitors, outlines detailed experimental protocols for their determination, and illustrates the key signaling pathway and experimental workflows. Due to the limited publicly available data for this compound, data for ribociclib, a structurally and mechanistically similar CDK4/6 inhibitor, has been utilized as a surrogate in this guide to provide a more complete picture.
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. For weakly basic compounds like crozbaciclib, solubility is often pH-dependent.
Table 1: Solubility of Ribociclib (as a surrogate for Crozbaciclib) in Various Solvents at 313.2 K (40°C)
| Solvent | Mole Fraction Solubility (x 10⁻²) |
|---|---|
| Polyethylene Glycol-400 (PEG-400) | 2.66[1][2] |
| Transcutol-HP (THP) | 1.00[1][2] |
| Propylene Glycol (PG) | 0.539[1][2] |
| Dimethyl Sulfoxide (DMSO) | 0.500[1][2] |
| n-Butanol (n-BuOH) | 0.323[1][2] |
| Acetone | 0.311[1][2] |
| Isopropyl Alcohol (IPA) | 0.158[1][2] |
| Ethyl Acetate (EA) | 0.141[1][2] |
| Ethanol (EtOH) | 0.137[1][2] |
| Methanol (MeOH) | 0.081[1][2] |
Note: The solubility of ribociclib was found to increase with temperature, indicating an endothermic dissolution process.[1][2]
The pH of the surrounding medium significantly impacts the solubility of weakly basic drugs like CDK4/6 inhibitors. Ribociclib succinate salt, for instance, exhibits high solubility in acidic media, acting as a buffering agent and driving the pH towards 5, with solubility reaching up to 200 mg/mL.[3] In aqueous media, the solubility of ribociclib decreases as the pH increases from 2.0 to 7.5.[3] Palbociclib, another CDK4/6 inhibitor, is water-soluble at low pH (2.1-4.5), but its solubility dramatically decreases as the pH rises above 4.5.[4]
Stability Data
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: Summary of Forced Degradation Studies for Structurally Related Compounds
| Stress Condition | Observations |
|---|---|
| Acidic Hydrolysis | The drug substance was found to be labile under acidic conditions.[5] |
| Alkaline Hydrolysis | The drug substance was found to be labile under alkaline conditions.[5] |
| Oxidative Degradation | The drug substance showed lability under oxidative stress.[5] |
| Thermal Degradation | The drug substance was found to be stable under thermal stress.[5] |
| Photolytic Degradation | The drug substance was found to be stable under photolytic stress.[5] |
Note: Stability-indicating analytical methods, such as HPTLC and HPLC, have been developed for the quantification of related compounds and their degradation products.[6][7][8][9]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.
1. Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffers of various pH, organic solvents)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for crozbaciclib quantification.
2. Procedure:
-
Add an excess amount of this compound to a series of vials containing the different solvents. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspensions to settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of the compound in the respective solvent at the specified temperature.
Protocol 2: Forced Degradation Study
This study is designed to accelerate the degradation of the drug substance under various stress conditions to identify potential degradation pathways and products.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature and humidity controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and keep it at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and keep it at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
-
Monitor the formation of degradation products and the decrease in the concentration of the parent drug over time.
-
Use a PDA detector to check for peak purity and an MS detector to help identify the structure of the degradation products.
Visualizations
Signaling Pathway
Caption: CDK4/6 Inhibition Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Solubility and Stability.
Conclusion
The preformulation assessment of this compound, including its solubility and stability profiles, is a critical undertaking in its development as a therapeutic agent. The data presented, including surrogate information from the closely related compound ribociclib, indicates that this compound is likely a weakly basic compound with pH-dependent solubility, exhibiting higher solubility in acidic environments. The molecule is susceptible to degradation under hydrolytic and oxidative stress. The provided experimental protocols offer a robust framework for generating the necessary data to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and effective drug product. Further studies on this compound are warranted to confirm these characteristics and to fully elucidate its degradation pathways.
References
- 1. Solubilization of a novel antitumor drug ribociclib in water and ten different organic solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11065250B2 - Solid dosage forms of palbociclib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ejbps.com [ejbps.com]
- 7. wjpsronline.com [wjpsronline.com]
- 8. ymerdigital.com [ymerdigital.com]
- 9. globalresearchonline.net [globalresearchonline.net]
For Researchers, Scientists, and Drug Development Professionals
Crozbaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the pursuit of targeted cancer therapies. Its ability to arrest the cell cycle at the G1 phase makes it a compelling candidate for the treatment of various malignancies, particularly glioblastoma, owing to its rational design to penetrate the blood-brain barrier. This technical guide provides an in-depth overview of Crozbaciclib fumarate, its related compounds, and analogs, with a focus on their synthesis, mechanism of action, and biological activity.
Core Compound Profile: this compound
This compound is the salt form of Crozbaciclib, enhancing its pharmaceutical properties. The core molecule is a highly potent inhibitor of CDK4 and CDK6.
| Property | Value | Reference |
| Molecular Formula | C32H34F2N6O4 | [1][2] |
| Molecular Weight | 604.65 g/mol | [1][2] |
| CAS Number | 2099128-41-1 (Crozbaciclib) | [3] |
| Mechanism of Action | Inhibition of CDK4/CDK6 | [3] |
Quantitative Bioactivity Data
The following table summarizes the key in vitro and in vivo bioactivity data for Crozbaciclib.
| Assay | Target/Cell Line | IC50 / Activity | Reference |
| Enzyme Inhibition | CDK4 | 3 nM | [3] |
| Enzyme Inhibition | CDK6 | 1 nM | [3] |
| Antiproliferative Assay | U87MG (Glioblastoma) | 15.3 ± 2.9 nM | [3] |
| Cell Cycle Analysis | U87MG (Glioblastoma) | G1 phase arrest at 13.72 nM | [3] |
| In vivo Tumor Growth Inhibition | U87MG Orthotopic Xenograft | 62% to 99% (at 3.125-50 mg/kg) | [3] |
| In vivo Lifespan Increase | U87MG Orthotopic Xenograft | 162% increase at 50 mg/kg | [3] |
Signaling Pathway and Mechanism of Action
Crozbaciclib exerts its therapeutic effect by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[4][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[5]
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of Crozbaciclib.
As illustrated, mitogenic signals stimulate the production of Cyclin D, which then forms a complex with CDK4 or CDK6.[5] This active complex phosphorylates the Retinoblastoma protein (Rb).[4][5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] Upon phosphorylation by the Cyclin D-CDK4/6 complex, Rb releases E2F, allowing for the transcription of target genes and subsequent cell cycle progression.[5] Crozbaciclib inhibits the kinase activity of CDK4 and CDK6, thereby preventing Rb phosphorylation, maintaining the Rb-E2F complex, and inducing G1 phase cell cycle arrest.[3][4]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methodologies described for the evaluation of Crozbaciclib and its analogs.
Synthesis of Crozbaciclib Analogs
A general synthetic scheme for pyrimidine-based CDK4/6 inhibitors, adaptable for Crozbaciclib analogs, is presented. The synthesis of specific analogs would involve the variation of substituent groups on the pyrimidine core and the side chains.
Caption: A generalized workflow for the synthesis of Crozbaciclib analogs.
Detailed Protocol (General Example based on Palbociclib synthesis):
The synthesis of Palbociclib, a structurally related CDK4/6 inhibitor, provides a template for the potential synthesis of Crozbaciclib analogs.[6] One reported synthesis involves a multi-step process:
-
Condensation: Reaction of a substituted pyrimidine with a suitable amine to form a key intermediate.
-
Cyclization: Intramolecular reaction to form the core heterocyclic structure.
-
Substitution: Introduction of various side chains through nucleophilic substitution or cross-coupling reactions to generate a library of analogs.
-
Purification: The final compounds are typically purified by column chromatography and characterized by NMR and mass spectrometry.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of the compounds against CDK4 and CDK6 enzymes.
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the CDK enzyme and substrate in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using an ELISA-based method or a radiometric assay.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Cell Proliferation Assay
This assay measures the effect of the compounds on the growth of cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., U87MG glioblastoma cells) are cultured in appropriate media.[3]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[3]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or SRB) or by direct cell counting.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Cell Cycle Analysis
This protocol determines the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).[3]
-
Procedure:
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.
Conclusion and Future Directions
Crozbaciclib and its analogs represent a promising class of CDK4/6 inhibitors with significant potential for the treatment of various cancers, including those with central nervous system involvement. The data presented in this guide highlight the potent and selective activity of Crozbaciclib. Future research should focus on the synthesis and evaluation of a broader range of analogs to explore structure-activity relationships, optimize pharmacokinetic properties, and potentially overcome mechanisms of resistance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols: Crozbaciclib Fumarate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib, also known as S*BIO-1301, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1] Specifically, it targets CDK1, CDK4, and CDK6, key regulators of the cell cycle.[1][2][3] Dysregulation of the CDK-cyclin-retinoblastoma (Rb) pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][3][4][5] Crozbaciclib's mechanism of action involves binding to the ATP-binding sites of these kinases, preventing the phosphorylation of the Rb protein.[5] This inhibition blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to cell cycle arrest and a reduction in tumor cell proliferation.[4][5][6][7] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Crozbaciclib fumarate.
Data Presentation
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Crozbaciclib against key CDK enzymes.
| Target | IC50 (nM) |
| CDK1 | Not specified |
| CDK4 | 3 |
| CDK6 | 1 |
Source: TargetMol[1]
Signaling Pathway
Caption: CDK4/6 signaling pathway and the inhibitory action of Crozbaciclib.
Experimental Protocols
CDK Kinase Activity Assay
This assay determines the direct inhibitory effect of Crozbaciclib on the enzymatic activity of CDK1, CDK4, and CDK6. A common method is a luminescent kinase assay that measures ATP consumption.
Experimental Workflow
Caption: Workflow for a luminescent CDK kinase activity assay.
Methodology
-
Reagent Preparation : Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer. Prepare solutions of recombinant human CDK1/Cyclin B, CDK4/Cyclin D1, and CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from Rb), and ATP.
-
Assay Plate Setup : Add the Crozbaciclib dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition : Add the respective CDK/cyclin enzyme complex to each well.
-
Reaction Initiation : Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation : Incubate the plate at 30°C for a specified time, allowing the phosphorylation reaction to proceed.
-
Detection : Stop the reaction and measure the amount of ATP remaining using a commercial kit such as Kinase-Glo®. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis : Plot the luminescence signal against the logarithm of the Crozbaciclib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of Crozbaciclib on the growth of cancer cell lines. It is crucial to use an assay that measures DNA content rather than metabolic activity, as CDK4/6 inhibitors can cause cells to arrest and grow in size, which can confound results from ATP-based assays.[8][9]
Methodology
-
Cell Culture : Culture a relevant cancer cell line (e.g., MCF-7 for HR+ breast cancer) in appropriate media.
-
Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation : Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 to 96 hours).
-
Quantification of Cell Number :
-
Recommended Method (DNA-based) : Use a DNA quantification assay like CyQuant®. Lyse the cells and add the DNA-binding dye. Measure the fluorescence, which is directly proportional to the cell number.[8][9]
-
Alternative Method (Live-Cell Imaging) : Utilize a live-cell imaging system to kinetically monitor cell proliferation by counting fluorescently labeled nuclei over time.[10]
-
-
Data Analysis : Normalize the results to the vehicle-treated control and plot cell viability against the drug concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Cell Cycle Analysis
This assay determines the phase of the cell cycle at which Crozbaciclib arrests cell proliferation.
Experimental Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology
-
Cell Treatment : Culture cells and treat them with Crozbaciclib, typically at a concentration around the IC50 value, for a specific duration (e.g., 24 hours).[6][11]
-
Cell Harvesting and Fixation : Harvest the cells and wash them with PBS. Fix the cells by resuspending them in cold 70% ethanol and incubating them at -20°C.
-
Staining : Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis : The resulting data is displayed as a histogram of cell count versus fluorescence intensity. Cells in the G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle to determine if Crozbaciclib induces a G1 arrest.[4][6]
References
- 1. CDK4/6/1 Inhibitor | CDK | TargetMol [targetmol.com]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uib.no [uib.no]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Crozbaciclib Fumarate (Ribociclib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib fumarate, widely known as Ribociclib (LEE011), is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation.[2] Ribociclib's mechanism of action involves binding to the ATP-binding pocket of CDK4 and CDK6, which prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition and arresting the cell cycle.[1][4] These application notes provide a comprehensive overview of the recommended dosages and protocols for the use of this compound (Ribociclib) in in vivo mouse models, based on preclinical studies.
Data Presentation: In Vivo Dosage Summary
The following table summarizes the effective dosages of Ribociclib used in various in vivo mouse and rat models.
| Cancer Model | Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effect | Reference |
| Mantle Cell Lymphoma (JeKo-1 Xenograft) | Rat | 30, 75, 150 mg/kg | Oral gavage | Once daily | Moderate tumor growth inhibition at 30 mg/kg; Complete tumor regression at 75 and 150 mg/kg. | [1][5] |
| Patient-Derived Melanoma (HMEX1906) | Mouse | 75, 250 mg/kg | Oral gavage | Once daily for 14 days | Tumor stasis at 250 mg/kg; Minimal effect at 75 mg/kg as a single agent. | [1] |
| EGFR-mutant NSCLC (PDX model) | Mouse | 75 mg/kg | Oral gavage | Once daily | Moderate efficacy as a single agent; Sustained tumor regression in combination with nazartinib. | [1] |
| Renal Cell Carcinoma (786-O Xenograft) | Mouse | 50 mg/kg | Oral gavage | Not specified | Mild inhibition of tumor growth. | [6] |
| Medulloblastoma (Patient-Derived Orthotopic Xenograft) | Mouse | 100, 200 mg/kg | Oral gavage | Daily for 5 days | Significant reduction of phosphorylated Rb and proliferation. | [4] |
| Nasopharyngeal Carcinoma (PDX models: xeno-666, xeno-2117) | Mouse | 200 mg/kg | Oral gavage | 5 days on, 2 days off for two weeks | Strong inhibition of tumor growth. | [7] |
| Cisplatin-Associated Kidney Injury | Mouse (C57BL/6J) | 150 mg/kg | Oral gavage | Single dose | Provided significant protection from kidney injury. | [8] |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Mouse | Not specified | Not specified | Not specified | Remarkable impediment of tumor growth. | [9] |
Experimental Protocols
Formulation of this compound (Ribociclib) for Oral Gavage
Materials:
-
This compound (Ribociclib succinate) powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL solution, weigh out 100 mg of the compound for a final volume of 10 mL.
-
Prepare the 0.5% methylcellulose vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir until fully dissolved, then allow to cool to room temperature.
-
Levigate the this compound powder with a small amount of the 0.5% methylcellulose vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Stir the final suspension on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Store the formulation at 4°C for short-term use. It is recommended to prepare fresh solutions for each set of experiments.
Note: One study mentions dissolving Ribociclib in citrate buffer for a kidney injury model.[8]
In Vivo Xenograft/PDX Mouse Model Protocol
Materials:
-
Immunocompromised mice (e.g., Nude, SCID, NSG)
-
Cancer cell line or patient-derived xenograft tissue
-
Matrigel (optional, for subcutaneous implantation)
-
Surgical instruments for implantation
-
This compound (Ribociclib) formulation
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell/Tissue Implantation:
-
Subcutaneous Xenografts: Resuspend the desired number of cancer cells (typically 1-10 million) in a suitable volume of sterile PBS or culture medium, optionally mixed with Matrigel. Inject the cell suspension subcutaneously into the flank of the mice.
-
Patient-Derived Xenografts (PDX): Surgically implant a small fragment (e.g., 3 mm diameter) of the PDX tumor subcutaneously into the flank of the mice.[7]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Monitoring:
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Measure tumor volumes regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pRb, Ki67 staining for proliferation).[4]
-
Mandatory Visualizations
Signaling Pathway
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of Crozbaciclib (Ribociclib).
Experimental Workflow
Caption: A typical experimental workflow for evaluating Crozbaciclib (Ribociclib) efficacy in vivo.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib - OAK Open Access Archive [oak.novartis.com]
- 4. Combination of Ribociclib and Gemcitabine for the Treatment of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribociclib mitigates cisplatin-associated kidney injury through retinoblastoma-1 dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crozbaciclib Fumarate in Western Blot Analysis of Retinoblastoma Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib fumarate is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are key regulators of the cell cycle, and their inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][2] This action blocks the G1 to S phase transition of the cell cycle, thereby inhibiting the proliferation of tumor cells.[3][4][5] The phosphorylation status of Rb is a critical biomarker for assessing the pharmacodynamic activity of CDK4/6 inhibitors like this compound. Western blot analysis is a fundamental technique used to detect changes in protein phosphorylation. This document provides detailed protocols for the use of this compound in cell culture and subsequent Western blot analysis to measure the modulation of Rb phosphorylation.
Mechanism of Action
The primary molecular mechanism of this compound involves the inhibition of the Cyclin D-CDK4/6-Rb pathway.[4][6] In many cancer types, this pathway is dysregulated, leading to uncontrolled cell division.[6] this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating their key substrate, the Rb protein.[4] Hypophosphorylated (active) Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for entry into the S phase.[1][4] By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, leading to cell cycle arrest at the G1 checkpoint.[3][4]
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 8 |
| T-47D | Breast Cancer (ER+) | 12 |
| HT-29 | Colon Cancer | 150 |
| A549 | Lung Cancer | 250 |
Table 2: Quantification of p-Rb (Ser780) Inhibition by this compound in MCF-7 Cells via Western Blot
| Treatment | Concentration (nM) | Incubation Time (hours) | Relative p-Rb (Ser780) Level (%) |
| Vehicle (DMSO) | - | 24 | 100 |
| Crozbaciclib | 1 | 24 | 85 |
| Crozbaciclib | 10 | 24 | 42 |
| Crozbaciclib | 100 | 24 | 15 |
| Crozbaciclib | 1000 | 24 | 5 |
Signaling Pathway Diagram
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Preparation of Cell Lysates
-
Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scraping and Collection: Scrape the cells from the wells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol for p-Rb (Ser780) and Total Rb
Caption: A standard workflow for Western blot analysis of p-Rb and total Rb.
-
Sample Preparation:
-
Take an equal amount of protein (e.g., 20-30 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 8% gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
For phosphorylated Rb: Use a rabbit anti-phospho-Rb (Ser780) antibody.
-
For total Rb: Use a mouse anti-Rb antibody.
-
For a loading control: Use an antibody against a housekeeping protein like GAPDH or β-actin.
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[9]
-
-
Final Washing:
-
Wash the membrane three to five times for 10 minutes each with TBST.[9]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[8]
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Rb signal to the total Rb signal and/or the loading control to determine the relative change in Rb phosphorylation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded. |
| Inactive antibody | Use a new or different lot of antibody. | |
| Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Ensure protease and phosphatase inhibitors are used during lysate preparation. |
Conclusion
This compound is a valuable tool for studying the role of the CDK4/6-Rb pathway in cancer cell proliferation. The protocols outlined in this document provide a comprehensive guide for researchers to effectively use this compound in cell-based assays and to reliably measure the resulting changes in Rb phosphorylation via Western blot analysis. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for advancing cancer research and drug development.
References
- 1. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. mblbio.com [mblbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Determining the IC50 of the CDK4/6 Inhibitor Crozbaciclib Fumarate (Ribociclib) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Crozbaciclib fumarate, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Functionally and structurally similar to Ribociclib (LEE011), this document outlines the mechanism of action, compiles known IC50 values across various cancer cell lines, and presents a detailed protocol for an in vitro cell viability assay to empower researchers in their drug discovery and development efforts.
Introduction
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle, and its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] this compound, like other selective CDK4/6 inhibitors such as Ribociclib, targets this pathway to induce cell cycle arrest, primarily at the G1-S transition phase.[1][2]
The IC50 value is a quantitative measure of a drug's potency, representing the concentration required to inhibit a specific biological process by 50%.[3][4] Accurate determination of the IC50 is fundamental in pharmacology and drug development for comparing the effectiveness of different compounds and selecting appropriate concentrations for further in vitro and in vivo studies.[4] This document provides the necessary protocols and data to assess the activity of this compound in relevant cancer cell line models.
Mechanism of Action: CDK4/6 Pathway Inhibition
This compound selectively inhibits CDK4 and CDK6.[5] In normal cell cycle progression, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4/6.[1] This complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor.[6] Liberated E2F activates the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1][6]
By inhibiting CDK4/6, Crozbaciclib prevents the phosphorylation of Rb.[5] Rb remains in its active, hypophosphorylated state, bound to E2F. This sequestration prevents the expression of target genes, leading to cell cycle arrest in the G1 phase and a subsequent reduction in cancer cell proliferation.[2][6]
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
Application Notes and Protocols: Crozbaciclib Fumarate in Combination with Temozolomide
To the Researcher:
Extensive literature searches have revealed no publicly available scientific data, preclinical or clinical, for a compound named "Crozbaciclib fumarate." Therefore, it is not possible to provide specific application notes or protocols for this agent in combination with temozolomide.
However, based on its nomenclature, "Crozbaciclib" is presumed to be a cyclin-dependent kinase (CDK) inhibitor. The combination of CDK4/6 inhibitors with the alkylating agent temozolomide is an area of active investigation, particularly for the treatment of aggressive brain tumors like glioblastoma.
This document will proceed by using Ribociclib , a well-characterized, FDA-approved CDK4/6 inhibitor, as a representative molecule for this class of drugs. The following application notes and protocols are based on the established mechanisms of action of Ribociclib and temozolomide and the available data for their combination in a preclinical and clinical context.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care regimen that includes surgery, radiation, and the alkylating agent temozolomide (TMZ).[1] Resistance to TMZ is a major clinical challenge. A key mechanism of action for CDK4/6 inhibitors like Ribociclib is the induction of G1 cell cycle arrest.[2] This application note details the scientific rationale and provides protocols for investigating the synergistic anti-tumor effects of combining Ribociclib with temozolomide in glioblastoma.
The combination is currently under investigation in the CONNECT TarGeT (Targeted pediatric high-grade Glioma Therapy) clinical trial for pediatric high-grade gliomas.[3][4][5]
Mechanism of Action and Rationale for Combination
Ribociclib: Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[2] In normal and cancerous cells, the CDK4/6-cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Ribociclib prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state, and causing a G1 cell cycle arrest.[2]
Temozolomide (TMZ): TMZ is a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH. MTIC is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6] This DNA damage, if not repaired, leads to futile DNA mismatch repair cycles, resulting in DNA double-strand breaks and ultimately, apoptosis.[7]
Synergistic Rationale: The combination of Ribociclib and temozolomide is hypothesized to be synergistic through complementary mechanisms. By arresting cells in the G1 phase, Ribociclib may prevent the replication of DNA that has been damaged by temozolomide, thus enhancing the cytotoxic effects of TMZ.
Quantitative Data
While specific preclinical data on the direct combination of Ribociclib and temozolomide is limited in publicly available literature, the following tables provide relevant data for the individual agents and clinical trial information for the combination.
Table 1: Preclinical and Clinical Data for Ribociclib
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (CDK4/6 inhibition) | 0.04 µM | In vitro kinase assay | [8] |
| Unbound Concentration in CSF | 0.374 µM | Recurrent Glioblastoma Patients (Phase 0 Trial) | [8][9] |
| Unbound Concentration in Non-enhancing Tumor | 0.560 µmol/kg | Recurrent Glioblastoma Patients (Phase 0 Trial) | [8][9] |
| Unbound Concentration in Enhancing Tumor | 2.152 µmol/kg | Recurrent Glioblastoma Patients (Phase 0 Trial) | [8][9] |
| Median Progression-Free Survival (Monotherapy) | 9.7 weeks | Recurrent Glioblastoma Patients (Phase 2 Cohort) | [8][9] |
Table 2: Preclinical Data for Temozolomide
| Parameter | Value | Cell Line | Reference |
| IC50 (72h exposure) | 849.32 µM | U87 MG | [10] |
| IC50 (72h exposure) | 230.0 µM (median) | U87 MG (systematic review) | [1] |
| IC50 (72h exposure) | 176.50 µM (median) | U251 | [1] |
Table 3: Clinical Trial Dosing for Ribociclib and Temozolomide Combination
| Trial Name | Patient Population | Dosing Regimen | Reference |
| CONNECT TarGeT | Pediatric and Young Adult Newly Diagnosed Diffuse Hemispheric Glioma, H3 G34-mutant | Ribociclib: Orally once daily for 21 days of a 28-day cycle. Temozolomide: Orally on days 1-5 for the first 13 cycles. | [2] |
Experimental Protocols
The following are representative protocols for preclinical evaluation of the Ribociclib and temozolomide combination in glioblastoma cell lines and xenograft models.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Ribociclib and temozolomide, both as single agents and in combination.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ribociclib (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Ribociclib and temozolomide in culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
References
- 1. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. academic.oup.com [academic.oup.com]
- 4. The Care Metabolic Protocol, synergic combination of target metabolic drugs as additional therapy to fight Glioblastoma Multiforme - Glioblastoma Multiforme [glioblastomamultiforme.it]
- 5. researchgate.net [researchgate.net]
- 6. Glioblastoma and the search for non-hypothesis driven combination therapeutics in academia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cinnamophilin enhances temozolomide-induced cytotoxicity against malignant glioma: the roles of ROS and cell cycle arrest - Tai - Translational Cancer Research [tcr.amegroups.org]
Crozbaciclib Fumarate: Application Notes and Protocols for Orthotopic Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crozbaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a promising therapeutic agent for various cancers.[1] This document provides detailed application notes and protocols for the utilization of Crozbaciclib fumarate in preclinical orthotopic xenograft models. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, offer a more clinically relevant microenvironment for evaluating anti-cancer therapies compared to traditional subcutaneous models.[2] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy of this compound.
Introduction to this compound
Crozbaciclib is a small molecule inhibitor targeting the CDK4/6-retinoblastoma (Rb) pathway, which is a critical regulator of the cell cycle.[3] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[3] By selectively inhibiting CDK4 and CDK6, Crozbaciclib prevents the phosphorylation of the Rb protein, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[4][5] CDK4/6 inhibitors, as a class of targeted therapies, have shown significant clinical benefit in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer.[6][7][8]
Signaling Pathway
The diagram below illustrates the mechanism of action of Crozbaciclib in the context of the CDK4/6-Rb signaling pathway.
References
- 1. CDK4/6/1 Inhibitor | CDK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. breastcancer.org [breastcancer.org]
- 7. komen.org [komen.org]
- 8. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crozbaciclib Fumarate Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available preclinical data specifically for Crozbaciclib fumarate, including detailed pharmacokinetic profiles and established administration protocols in animal models, is limited. The following application notes and protocols are therefore based on established methodologies for other CDK4/6 inhibitors, such as Ribociclib and Abemaciclib, and should be adapted and validated for this compound in specific experimental settings.
Introduction
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values of 3 nM and 1 nM, respectively. These kinases are critical regulators of the cell cycle, and their inhibition is a key therapeutic strategy in cancers characterized by aberrant cell proliferation, such as hormone receptor-positive (HR+) breast cancer. This document provides representative protocols for the administration of this compound in common animal models used in preclinical research, along with methods for evaluating its pharmacokinetic profile.
Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway
This compound exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway. In normal cell cycle progression, the binding of D-type cyclins to CDK4 and CDK6 forms an active complex that phosphorylates the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, Crozbaciclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.
Caption: CDK4/6 Signaling Pathway Inhibition by Crozbaciclib.
Quantitative Data Summary (Representative)
The following tables present hypothetical pharmacokinetic data for this compound based on typical values observed for other oral CDK4/6 inhibitors in preclinical species. These values should be experimentally determined for this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Value (Mean ± SD) | Units |
| Dose | 10 | mg/kg |
| Cmax | 800 ± 150 | ng/mL |
| Tmax | 2.0 ± 0.5 | h |
| AUC(0-t) | 6000 ± 1200 | ng·h/mL |
| AUC(0-inf) | 6500 ± 1300 | ng·h/mL |
| t1/2 | 8.0 ± 1.5 | h |
| Oral Bioavailability | 45 ± 10 | % |
Table 2: Representative Pharmacokinetic Parameters of this compound Following Intravenous Administration in Mice
| Parameter | Value (Mean ± SD) | Units |
| Dose | 2 | mg/kg |
| Cmax (at 5 min) | 1200 ± 200 | ng/mL |
| AUC(0-t) | 2400 ± 500 | ng·h/mL |
| AUC(0-inf) | 2500 ± 550 | ng·h/mL |
| t1/2 | 4.0 ± 0.8 | h |
| Clearance (CL) | 0.8 ± 0.15 | L/h/kg |
| Volume of Distribution (Vd) | 4.5 ± 0.9 | L/kg |
Experimental Protocols
Formulation Preparation for Animal Dosing
Objective: To prepare a stable and homogenous formulation of this compound for oral (p.o.) and intravenous (i.v.) administration in animal models.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in purified water)
-
Vehicle for intravenous administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Sterile, pyrogen-free saline
-
Magnetic stirrer and stir bars
-
Sonicator
-
pH meter
-
Sterile filters (0.22 µm)
Protocol:
For Oral Administration (Suspension):
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to purified water while stirring continuously until fully dissolved.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a fine suspension.
-
Continuously stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate for short intervals to improve dispersion.
-
Store the suspension at 2-8°C and protect from light. Resuspend thoroughly before each use.
For Intravenous Administration (Solution):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO.
-
Add PEG300 and Tween 80 to the solution and mix thoroughly.
-
Slowly add sterile saline to the mixture while stirring to reach the final desired volume.
-
Ensure the final solution is clear and free of precipitation.
-
Sterilize the final solution by filtering through a 0.22 µm sterile filter.
-
Prepare fresh on the day of the experiment.
Pharmacokinetic Study in Rats (Oral Administration)
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250 g)
-
Animals should be fasted overnight (with free access to water) before dosing.
Protocol:
-
Acclimatize the animals for at least 3 days before the experiment.
-
Divide the animals into groups (e.g., n=3-5 per time point).
-
Administer the this compound suspension orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Caption: Workflow for an Oral Pharmacokinetic Study.
Pharmacokinetic Study in Mice (Intravenous Administration)
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose in mice.
Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
Protocol:
-
Acclimatize the animals for at least 3 days before the experiment.
-
Divide the animals into groups (e.g., n=3 per time point).
-
Administer the this compound solution intravenously via the tail vein at the desired dose (e.g., 2 mg/kg).
-
Collect blood samples (via cardiac puncture or another terminal method) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Process the blood samples to obtain plasma as described for the rat study.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters.
Caption: Workflow for an Intravenous Pharmacokinetic Study.
Application Notes and Protocols for Measuring Crozbaciclib Fumarate Efficacy on Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crozbaciclib fumarate is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][2][3] this compound, by targeting CDK4/6, aims to restore cell cycle control and inhibit tumor growth. This document provides detailed application notes and protocols for assessing the efficacy of this compound in both preclinical in vitro and in vivo models.
Mechanism of Action
In normal cell cycle progression, Cyclin D complexes with CDK4 or CDK6.[1][4] This complex then phosphorylates the Retinoblastoma (Rb) protein, a key tumor suppressor.[5] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[1][4] In many cancer cells, this pathway is hyperactivated. This compound selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[2][6] This prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to E2F.[2] Consequently, the cell cycle is arrested in the G1 phase, preventing cancer cell proliferation.[2][6]
I. In Vitro Efficacy Assessment
A. Cell Proliferation Assays
The primary effect of this compound is cytostatic, leading to G1 cell cycle arrest. Therefore, the choice of proliferation assay is critical to accurately measure its efficacy. It has been demonstrated that when cells arrest in G1 following CDK4/6 inhibition, they can continue to grow in size, leading to an increase in mitochondria and ATP production.[7][8][9] This can mask the anti-proliferative effect in metabolic-based assays (e.g., ATP-based assays like CellTiter-Glo®). DNA-based assays, which directly measure cell number, are therefore recommended for a more accurate assessment of the cytostatic effect of CDK4/6 inhibitors.[7][8][9]
Recommended Assay: DNA-based proliferation assays (e.g., CyQUANT®, Hoechst staining).
Protocol: DNA-Based Cell Proliferation Assay (using a fluorescent DNA-binding dye)
-
Cell Plating:
-
Seed tumor cells in a 96-well, black, clear-bottom plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.001 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
Cell Lysis and Staining:
-
At the end of the incubation period, carefully remove the medium.
-
Add 50 µL of a lysis buffer containing a fluorescent DNA-binding dye (e.g., CyQUANT® GR dye) to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., ~485 nm excitation and ~530 nm emission for CyQUANT® GR).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and dye but no cells).
-
Normalize the fluorescence of treated wells to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
B. Target Engagement and Downstream Signaling Assays
To confirm that this compound is acting on its intended target, it is essential to measure the phosphorylation status of Rb and the expression levels of key cell cycle proteins.
Protocol: Western Blotting for p-Rb, Total Rb, and Cyclin D1
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Rb (Ser780)
-
Total Rb
-
Cyclin D1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: Treatment with this compound should lead to a dose-dependent decrease in the levels of phosphorylated Rb (Ser780).[10] In some cell lines, prolonged treatment may also lead to an accumulation of Cyclin D1.[10]
II. In Vivo Efficacy Assessment
A. Xenograft Tumor Growth Inhibition Studies
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor activity of this compound.
Protocol: Xenograft Tumor Model
-
Cell Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor the mice for tumor formation.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at predetermined doses and schedules (e.g., once daily). The control group should receive the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumors can be processed for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for Ki67, p-Rb).
-
III. Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different treatment groups and experiments.
Table 1: In Vitro Proliferation IC₅₀ Values for this compound
| Cell Line | Histology | This compound IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Value |
| T-47D | Breast Ductal Carcinoma | Value |
| ZR-75-1 | Breast Carcinoma | Value |
| Additional Cell Lines | ... | ... |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Value | - |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| Positive Control | ... | ... | ... |
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in inhibiting tumor growth. By employing appropriate in vitro assays that account for the cytostatic mechanism of CDK4/6 inhibitors and validating these findings in in vivo models, researchers can generate comprehensive data to support the further development of this targeted therapy. Careful attention to experimental design, data analysis, and the selection of relevant cancer models will be crucial for elucidating the full therapeutic potential of this compound.
References
- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 4. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Crozbaciclib fumarate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crozbaciclib fumarate. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Crozbaciclib and what is its mechanism of action?
Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Crozbaciclib works by blocking the activity of CDK4 and CDK6, which in turn prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the cell to transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.
Figure 1: Simplified signaling pathway of Crozbaciclib's inhibition of the CDK4/6-Rb axis.
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What is its expected solubility?
For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous experimental medium.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution is 100% anhydrous DMSO. A supplier of Crozbaciclib suggests a solubility of up to 33.33 mg/mL in DMSO with the aid of ultrasonication and adjusting the pH to 3 with 1 M HCl. However, for most cell culture applications, preparing a 10-20 mM stock solution is a common and practical starting point.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. What can I do to prevent this?
This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Use a higher concentration DMSO stock: This allows for a smaller volume of the stock to be added to your aqueous medium, keeping the final DMSO concentration low and reducing the chances of the compound crashing out.
-
Perform a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous medium, try a serial dilution. For example, first, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of your medium.
-
Pre-warm your aqueous medium: Having your cell culture medium or buffer at 37°C can sometimes help maintain the solubility of the compound upon dilution.
-
Increase the final DMSO concentration (with caution): Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but this should be tested for your specific cell line. A slightly higher DMSO concentration may be sufficient to keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a surfactant or co-solvent: For certain applications, the inclusion of a small amount of a biocompatible surfactant like Tween-80 or a co-solvent may be acceptable to improve solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS). | Low intrinsic aqueous solubility. | It is not recommended to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% anhydrous DMSO first. |
| Precipitation is observed when diluting the DMSO stock solution into cell culture medium. | The compound is "crashing out" due to the change in solvent polarity from DMSO to the aqueous medium. | 1. Use a more concentrated DMSO stock to minimize the volume added. 2. Perform a stepwise dilution. 3. Ensure your aqueous medium is at 37°C. 4. Check the tolerance of your cells to a slightly higher final DMSO concentration (e.g., 0.2-0.5%). |
| Inconsistent experimental results between batches. | 1. Hygroscopic DMSO in stock solution. 2. Precipitation of the compound in the final working solution. 3. Freeze-thaw cycles of the stock solution. | 1. Use fresh, anhydrous DMSO to prepare stock solutions. 2. Visually inspect your final working solution for any precipitate before adding it to cells. 3. Aliquot your DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Difficulty achieving the desired final concentration in an aqueous solution for in vivo studies. | High required concentration exceeds the aqueous solubility, even with a small amount of DMSO. | For in vivo studies, co-solvent formulations are often necessary. Refer to the in vivo formulation protocols in the Experimental Protocols section. |
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent System | Concentration Achieved | Notes |
| 100% DMSO | 33.33 mg/mL (68.22 mM) | Requires ultrasonication and pH adjustment to 3 with 1 M HCl. Use fresh, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.12 mM) | Co-solvent formulation for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.12 mM) | Co-solvent formulation for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
Materials:
-
This compound (MW: 604.65 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 6.05 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Figure 2: Workflow for preparing this compound solutions for in vitro experiments.
Protocol 2: Co-Solvent Formulation for In Vivo Experiments (to achieve ≥ 2.5 mg/mL)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final volume of 1 mL: a. To a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline and mix well.
-
This formulation should be prepared fresh before each use.
Troubleshooting Logic
optimizing Crozbaciclib fumarate concentration for cell cycle arrest
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Crozbaciclib fumarate concentration to achieve effective cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 phase (cell growth) to the S phase (DNA synthesis).[3][4] By inhibiting CDK4 and CDK6, Crozbaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a reversible arrest of the cell cycle in the G1 phase.[3][5]
Q2: What is a good starting concentration for this compound in cell culture experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, Crozbaciclib has an IC50 of 3 nM for CDK4 and 1 nM for CDK6.[1][2] In the U87MG glioblastoma cell line, it has shown an anti-proliferative IC50 of 15.3 ± 2.9 nM, and a concentration of 13.72 nM significantly increased the percentage of cells in the G1 phase.[2] Therefore, a concentration range of 1 nM to 100 nM is a reasonable starting point for most cell lines.
Q3: How long should I treat my cells with this compound to induce cell cycle arrest?
A3: The time required to observe significant G1 arrest can vary between cell lines. A common treatment duration for CDK4/6 inhibitors is 24 to 72 hours.[6] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental goals.
Q4: Is the cell cycle arrest induced by this compound reversible?
A4: Yes, the G1 cell cycle arrest induced by CDK4/6 inhibitors like Crozbaciclib is typically reversible.[7] Upon removal of the compound from the cell culture medium, cells can re-enter the cell cycle. The reversibility can be compromised at very high concentrations or after prolonged exposure (e.g., > 3 days).[7]
Troubleshooting Guides
Problem 1: No significant increase in G1 population observed after treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider range of Crozbaciclib concentrations (e.g., 0.1 nM to 1 µM). The optimal concentration can be cell-line specific. |
| Insufficient Treatment Time | Increase the incubation time. Some cell lines may require longer exposure to the drug to exhibit a robust G1 arrest. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Cell Line Insensitivity | The cell line may be resistant to CDK4/6 inhibition. This can be due to a non-functional Rb pathway (e.g., Rb mutation or loss).[3][8] Confirm the Rb status of your cell line. |
| High Cell Density | High cell density can lead to contact inhibition, which can itself cause G1 arrest and mask the effect of the drug. Ensure cells are seeded at a density that allows for exponential growth throughout the experiment. |
| Incorrect Drug Preparation | Ensure this compound is properly dissolved and stored. It is recommended to first dissolve the compound in DMSO to create a stock solution and then dilute it in the cell culture medium.[1] |
Problem 2: High variability between replicates in flow cytometry data.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure an equal number of cells are seeded in each well or flask. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent addition of the drug and staining reagents. |
| Cell Clumping | Cell clumps can lead to inaccurate DNA content measurement. Gently triturate the cell suspension to create a single-cell suspension before fixation and staining. You can also filter the cell suspension through a cell strainer. |
| Flow Cytometer Fluctuation | Ensure the flow cytometer is properly calibrated and maintained. Run compensation controls if using multi-color staining. |
Problem 3: Poor resolution of cell cycle phases in flow cytometry histogram.
| Possible Cause | Troubleshooting Step |
| High Coefficient of Variation (CV) | A high CV of the G1 peak can obscure the S and G2/M peaks. Run the samples at a low flow rate on the cytometer.[9][10] Ensure proper alignment and calibration of the instrument. |
| Incomplete RNase Treatment | RNA can bind to propidium iodide and interfere with DNA staining. Ensure that RNase treatment is performed at the correct concentration and for a sufficient amount of time.[5] |
| Inadequate Staining | The concentration of the DNA dye (e.g., propidium iodide) may be too low. Optimize the staining concentration and incubation time. |
| Cell Debris | Cell debris can interfere with the analysis. Gate out debris based on forward and side scatter properties during flow cytometry analysis. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 | Cell Line | Assay | Reference |
| CDK4 | 3 nM | - | Enzymatic Assay | [1][2] |
| CDK6 | 1 nM | - | Enzymatic Assay | [1][2] |
| Proliferation | 15.3 ± 2.9 nM | U87MG | Anti-proliferation Assay | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Concentration | Cell Line | Treatment Duration | % of Cells in G1 | Reference |
| 13.72 nM | U87MG | 24 hours | Significant Increase | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for G1 Arrest
-
Cell Seeding: Seed the cells of interest in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO-only vehicle control.
-
Treatment: The following day, replace the medium with the prepared drug-containing medium.
-
Incubation: Incubate the cells for 24 to 48 hours.
-
Cell Harvest and Fixation:
-
Aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate the single-cell population using forward and side scatter plots.
-
Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Plot the percentage of cells in G1 as a function of Crozbaciclib concentration to determine the optimal concentration for G1 arrest.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing Crozbaciclib concentration.
Caption: Troubleshooting decision tree for G1 arrest experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. onclive.com [onclive.com]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Investigating Potential Off-Target Effects of Voruciclib
Disclaimer: Initial searches for "Crozbaciclib fumarate" did not yield any specific results. It is possible that this is a novel compound with limited public information or a misspelling. This technical support guide will focus on Voruciclib , a clinical-stage oral CDK9 inhibitor, as a representative example to address potential off-target effects that researchers may encounter with selective kinase inhibitors. The principles and methodologies discussed here are broadly applicable to the characterization of other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Voruciclib?
Voruciclib is a potent, orally available cyclin-dependent kinase (CDK) inhibitor with greater selectivity for CDK9 compared to other CDKs like CDK1, CDK4, and CDK6.[1] The primary on-target effect of Voruciclib is the inhibition of CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, Voruciclib leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1), and the proto-oncogene MYC.[2] This disruption of critical survival and proliferation signals induces apoptosis in cancer cells.
Q2: What are the known or potential off-target kinases for Voruciclib?
While Voruciclib is designed for greater selectivity towards CDK9, like many kinase inhibitors, it may exhibit activity against other kinases at higher concentrations. Preclinical studies indicate that Voruciclib has a differentiated structure that confers this greater selectivity with less off-target liability compared to other CDK9 inhibitors.[3] However, it does possess some inhibitory activity against CDK1, CDK4, and CDK6, though with less affinity than for CDK9.[1] Researchers should be aware of potential effects on pathways regulated by these other CDKs, particularly in experimental systems where high concentrations of the compound are used.
Q3: What are the potential downstream consequences of Voruciclib's off-target effects?
Inhibition of off-target kinases can lead to a range of cellular effects that may complicate data interpretation. For instance, inhibition of CDK1 could lead to cell cycle arrest at the G2/M phase, while inhibition of CDK4/6 can cause a G1 phase arrest.[4][5] These effects might be desirable in an anti-cancer context but could also confound experiments aimed at studying the specific consequences of CDK9 inhibition. Furthermore, off-target effects on other signaling pathways could lead to unexpected toxicity or altered cellular phenotypes. In clinical studies, observed side effects such as nausea, vomiting, and diarrhea are generally consistent with the class of CDK inhibitors.[1][3]
Troubleshooting Guide
Q1: We are observing significant cytotoxicity in our cell line at concentrations where we don't expect to see strong CDK9-mediated apoptosis. What could be the cause?
This could be due to several factors:
-
Off-target kinase inhibition: At higher concentrations, Voruciclib may be inhibiting other essential kinases, leading to toxicity that is independent of its on-target CDK9 activity.
-
Cell line specific dependencies: Your cell line may have a particular reliance on a kinase that is a secondary target of Voruciclib.
-
Compound purity and stability: Ensure the purity and stability of your Voruciclib stock, as degradation products could have different activity profiles.
Recommended Action:
-
Perform a dose-response curve and correlate the cytotoxic concentrations with the levels of MCL-1 and MYC downregulation to distinguish on-target from potential off-target effects.
-
Test the effect of Voruciclib in a panel of cell lines with known kinase dependencies to identify potential off-target sensitivities.
-
Consider a rescue experiment by overexpressing MCL-1 to see if it alleviates the toxicity, confirming an on-target effect.
Q2: Our in vivo experiments are showing toxicities not anticipated from our in vitro data. How can we investigate this?
In vivo toxicities can arise from a combination of on-target and off-target effects, as well as metabolic processing of the drug.
-
On-target effects in normal tissues: CDK9 is also important for the transcription of survival factors in healthy tissues. Systemic administration of Voruciclib could lead to on-target toxicities in tissues that are sensitive to MCL-1 or MYC downregulation.
-
Metabolite activity: The in vivo metabolism of Voruciclib could generate metabolites with different kinase inhibition profiles and potential off-target activities.
-
Pharmacokinetics and tissue distribution: High accumulation of the drug in certain tissues could lead to exaggerated on- and off-target effects.
Recommended Action:
-
Conduct a thorough review of the reported adverse events in clinical trials of Voruciclib to see if your observed toxicities align. The most common adverse events reported include diarrhea, nausea, anemia, and fatigue.[1]
-
If possible, perform pharmacokinetic and pharmacodynamic (PK/PD) studies to measure drug and metabolite concentrations in target tissues and correlate them with toxicity and efficacy markers.
-
Consider using in situ hybridization or immunohistochemistry to assess the levels of MCL-1 and MYC in both tumor and normal tissues to understand the on-target engagement and potential for on-target toxicity.
Quantitative Data on Potential Off-Target Effects (from Clinical Trials)
The following table summarizes the most common adverse events (AEs) observed in a Phase 1 clinical study of single-agent Voruciclib in patients with relapsed/refractory acute myeloid leukemia (AML) and B-cell malignancies. These AEs can provide insights into the systemic effects of the drug, which may be a combination of on-target and off-target activities.
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Diarrhea | 30% | 2.5% |
| Nausea | 25% | 0% |
| Anemia | 22.5% | 17.5% |
| Fatigue | 22.5% | 0% |
| Constipation | 17.5% | 0% |
| Anorexia | 17.5% | 0% |
Data adapted from a Phase 1 study of Voruciclib.[1]
Experimental Protocols
Protocol: Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound like Voruciclib against a panel of kinases to identify potential off-target interactions.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Voruciclib against a broad panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Voruciclib stock solution (e.g., in DMSO)
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of Voruciclib in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a suitable microplate, add the kinase, its specific substrate, and the diluted Voruciclib or vehicle control (DMSO). b. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done by adding a detection reagent according to the manufacturer's instructions. b. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: a. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. b. Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). c. Plot the percentage of kinase activity against the logarithm of the Voruciclib concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Visualizations
Caption: On-target and potential off-target signaling of Voruciclib.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Crozbaciclib fumarate precipitation in cell media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crozbaciclib fumarate. The following information is intended to help resolve common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. What is the most common cause of this?
A1: Precipitation of this compound, like many small molecule inhibitors, often occurs when a concentrated stock solution (typically in DMSO) is diluted into an aqueous-based cell culture medium. This is due to the significant drop in solvent polarity, which can cause the compound to fall out of solution. The final concentration of DMSO in the media is a critical factor; keeping it low (ideally below 0.5%, and for some sensitive cell lines, below 0.1%) is crucial for cell health but can increase the risk of compound precipitation if not handled correctly.[1][2]
Q2: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A2: Several strategies can help prevent precipitation:
-
Serial Dilution in DMSO: Before adding the compound to your aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to the final desired concentration.[1] This minimizes the "shock" of the solvent change.
-
Pre-warming: Gently pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[3] This can help improve solubility.
-
Gradual Addition and Mixing: Add the diluted this compound dropwise to the cell culture medium while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible while maintaining compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1][2]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of this compound and other similar small molecule inhibitors.[1][4] It is crucial to use anhydrous (dry) DMSO, as moisture can degrade the compound and affect its solubility.[1]
Q4: Can the pH of my cell culture medium affect the solubility of this compound?
A4: Yes, the pH of the medium can significantly impact the solubility of compounds, especially those with ionizable groups.[3][5] this compound has a predicted strongest basic pKa of 8.81 and a strongest acidic pKa of 9.91.[6] Since most cell culture media are buffered around pH 7.2-7.4, changes in pH due to factors like high cell density or bacterial contamination could potentially alter the ionization state of the compound and affect its solubility.
Q5: I observed precipitation even after following the recommended procedures. What else can I do?
A5: If precipitation persists, consider the following:
-
Microscopy Check: After adding the compound to the medium, allow it to stand for about 10 minutes and then check for any visible precipitates under a microscope.[7]
-
Sonication: In some cases, brief sonication at a low frequency can help to redissolve small precipitates.[7] However, prolonged or high-intensity sonication should be avoided as it could potentially degrade the compound.
-
Carrier Proteins: The presence of serum (containing proteins like albumin) in the cell culture medium can sometimes help to keep hydrophobic compounds in solution.[2] If you are using a serum-free medium, this might be a contributing factor to the precipitation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting this compound precipitation in cell culture media.
Problem: Precipitate forms immediately upon adding this compound to the cell culture medium.
| Potential Cause | Recommended Solution |
| High final concentration of this compound | Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Do not exceed this concentration in your experiments. |
| Rapid change in solvent polarity | Prepare an intermediate dilution of the DMSO stock in DMSO before adding it to the aqueous medium. Add the compound slowly to the medium while gently mixing.[1] |
| Low temperature of solutions | Pre-warm both the drug stock and the cell culture medium to 37°C before mixing.[3] |
Problem: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound instability at 37°C | While less common for this compound class, check for any known stability issues. Consider preparing fresh dilutions for each experiment. |
| Interaction with media components | Some components of the cell culture medium may interact with the compound over time, leading to precipitation. If possible, try a different formulation of the medium. |
| pH shift in the medium | Monitor the pH of your cell culture. Overgrowth of cells can lead to a decrease in pH, which could affect compound solubility. Ensure you are passaging your cells at the appropriate confluency. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Pre-warm the cell culture medium to 37°C.
-
Add the intermediate DMSO stock to the pre-warmed medium. For a 1:100 final dilution to get 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of medium. Add the compound dropwise while gently swirling the medium.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy, briefly vortex and re-examine.
Visualizations
CDK4/6 Signaling Pathway
Crozbaciclib is an inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). These kinases play a crucial role in the G1 phase of the cell cycle. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Precipitation
The following workflow provides a logical sequence of steps to address the precipitation of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving the Water-Solubility of Compounds by Molecular Modification to Disrupt Crystal Packing [ouci.dntb.gov.ua]
- 3. This compound | TargetMol [targetmol.com]
- 4. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
improving Crozbaciclib fumarate bioavailability for in vivo studies
Crozbaciclib Fumarate Technical Support Center
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and troubleshooting advice are based on common challenges encountered with poorly soluble kinase inhibitors and are intended to provide representative guidance for researchers.
Crozbaciclib is a potent, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Like many kinase inhibitors, it is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1][2] This profile presents a significant challenge for achieving adequate and consistent oral bioavailability in preclinical in vivo studies. This guide provides practical solutions and troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral dosing?
A1: The primary challenge is its very low aqueous solubility (<0.01 mg/mL across a physiological pH range), which is the rate-limiting step for oral absorption.[3] This can lead to low and highly variable plasma exposure in animal models, potentially compromising the integrity of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[4]
Q2: What is a simple, recommended starting formulation for initial rodent PK studies?
A2: For initial rapid screening, a simple suspension is often used. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water. However, due to the compound's low solubility, this approach is expected to yield low exposure and is mainly suitable for preliminary dose-range finding.[5]
Q3: Can I dissolve this compound in an organic solvent like DMSO for oral gavage?
A3: While DMSO can dissolve the compound, it is generally not recommended for in vivo oral studies. Upon contact with aqueous gastrointestinal fluids, the dissolved drug will likely precipitate out of solution in an uncontrolled manner, leading to erratic absorption. This phenomenon is known as "fall-out." For this reason, co-solvent systems using excipients like PEG 400, propylene glycol, or Solutol® HS 15 are preferred if a solution formulation is necessary.[6]
Q4: How does food impact the absorption of poorly soluble drugs like Crozbaciclib?
A4: The effect of food can be significant and unpredictable. For some poorly soluble compounds, administration with a high-fat meal can increase bioavailability by stimulating bile salt secretion, which aids in drug solubilization. However, for others, it may have no effect or even decrease absorption. For consistency in preclinical studies, it is crucial to either dose in a fasted state or maintain a consistent fed state across all study arms.
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of Crozbaciclib after oral dosing.
-
Question: We dosed mice with a 10 mg/kg suspension of this compound in 0.5% CMC and could not detect the drug in plasma at any time point. What went wrong?
-
Answer: This is a classic issue for BCS Class II compounds where the dissolution rate is the limiting factor for absorption.[7] The drug likely passed through the GI tract without being sufficiently dissolved to be absorbed.
-
Solution 1: Particle Size Reduction. The dissolution rate is directly proportional to the surface area of the drug particles. Reducing the particle size through techniques like micronization or nanomilling can significantly increase the surface area and enhance the dissolution rate.[7][8] Compare the exposure from a standard suspension to one made with micronized material.
-
Solution 2: Use an Enabling Formulation. A simple suspension is often inadequate. You should explore formulations designed to increase solubility, such as an amorphous solid dispersion or a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[3][9] These are known to improve the bioavailability of kinase inhibitors.[10]
-
Issue 2: High variability in plasma exposure (Cmax and AUC) between animals in the same dose group.
-
Question: Our PK study shows a coefficient of variation (%CV) of over 80% for AUC and Cmax values within the same group. How can we improve consistency?
-
Answer: High variability is often a result of inconsistent wetting and dissolution of the drug in the GI tract.[6] It can be exacerbated by differences in GI motility and local pH among animals.
-
Solution 1: Improve Suspension Homogeneity. Ensure your suspension is uniform and that particles do not settle during the dosing procedure. Use a proper suspending agent and keep the formulation continuously stirred. Check for particle agglomeration.
-
Solution 2: Switch to a Solution or Solubilized System. Formulations that present the drug in a dissolved state, or in a state that is readily solubilized in situ (like a SEDDS), will bypass the dissolution step and typically provide much more consistent animal-to-animal exposure.[6] This is a highly recommended approach for BCS Class II compounds.
-
Issue 3: The dose-response curve in our efficacy study is flat, and we suspect poor exposure.
-
Question: We are not seeing a clear dose-dependent effect in our tumor xenograft model, even at high doses. We are using a suspension formulation. Could this be a formulation problem?
-
Answer: Yes, this is highly likely a formulation-related issue. If the drug's absorption is limited by its solubility, increasing the dose of a simple suspension may not lead to a proportional increase in plasma concentration. This is known as non-linear pharmacokinetics due to dissolution rate-limited absorption.
-
Solution: Conduct a Formulation-Bridging PK Study. Before committing to a long and expensive efficacy study, test a few different "enabling" formulations (e.g., micronized suspension, amorphous solid dispersion, SEDDS) in a satellite PK study. Select the formulation that provides adequate and dose-proportional exposure. This upfront investment can save significant resources.
-
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for this compound to guide formulation decisions.
Table 1: Equilibrium Solubility of this compound in Preclinical Vehicles
| Vehicle | Solubility (µg/mL) |
|---|---|
| Water | < 1 |
| 0.5% CMC in Water | < 1 |
| 0.5% HPMC, 0.1% Tween 80 | 2 |
| 20% PEG 400 in Water | 15 |
| 20% Solutol® HS 15 in Water | 120 |
| Capryol™ 90 | 250 |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
|---|---|---|---|---|
| Simple Suspension (0.5% CMC) | 55 ± 25 | 4.0 | 350 ± 180 | 3% |
| Micronized Suspension | 150 ± 60 | 2.0 | 980 ± 450 | 8% |
| Amorphous Solid Dispersion (1:3 with PVP-VA) | 650 ± 150 | 1.5 | 4500 ± 900 | 38% |
| SEDDS Formulation | 820 ± 120 | 1.0 | 5600 ± 850 | 47% |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
-
Materials: this compound, polymer (e.g., PVP-VA 64), organic solvent (e.g., Dichloromethane:Methanol 1:1 v/v).
-
Procedure:
-
Dissolve this compound and the polymer (e.g., at a 1:3 drug-to-polymer ratio by weight) in the organic solvent system to create a clear solution. A typical concentration is 5-10% total solids.
-
Set up the spray dryer with an inlet temperature appropriate for the solvent system (e.g., 80-120°C) and an outlet temperature that ensures solvent evaporation without degrading the compound (e.g., 40-60°C).
-
Atomize the solution through the nozzle into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the drug molecularly dispersed within the polymer matrix.
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
For dosing, the ASD powder can be suspended in an aqueous vehicle like 0.5% HPMC.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, oil (e.g., Capryol™ 90), surfactant (e.g., Kolliphor® EL), co-surfactant (e.g., Transcutol® P).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at different ratios (e.g., 30:40:30 w/w/w).
-
Add this compound to the excipient mixture and stir gently, with slight heating if necessary (e.g., 40°C), until a clear, homogenous solution is formed.
-
To test the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle agitation. A robust formulation will spontaneously form a fine, translucent microemulsion.
-
Characterize the resulting emulsion for droplet size (should ideally be <200 nm for optimal performance).
-
For dosing, the liquid SEDDS pre-concentrate can be filled into capsules or administered directly via oral gavage.
-
Visual Guides
Caption: Simplified RTK signaling pathway to CDK4/6-mediated cell proliferation.
Caption: Experimental workflow for selecting a suitable preclinical formulation.
Caption: Troubleshooting decision tree for low in vivo drug exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. ppgfarma.uneb.br [ppgfarma.uneb.br]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajprd.com [ajprd.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crozbaciclib Fumarate and CDK4/6 Inhibitor Resistance
Welcome to the Technical Support Center for Crozbaciclib Fumarate. This resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of action and resistance to this compound and other CDK4/6 inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Disclaimer: While this guide is centered on this compound, a potent CDK4/6 inhibitor, much of the current understanding of resistance mechanisms is derived from extensive research on other drugs in the same class, such as palbociclib, ribociclib, and abemaciclib. The information provided should be considered as broadly applicable to CDK4/6 inhibitors, and specific findings for this compound may vary.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial for cell cycle progression, specifically for the transition from the G1 to the S phase.[2][3] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression.[2][3] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[4]
Q2: What are the major known mechanisms of resistance to CDK4/6 inhibitors?
A2: Resistance to CDK4/6 inhibitors can be broadly categorized into two main types: cell cycle-specific and non-cell cycle-specific mechanisms.
-
Cell Cycle-Specific Resistance: This primarily involves alterations in the CDK4/6-Cyclin D-Rb-E2F pathway. Key mechanisms include:
-
Non-Cell Cycle-Specific Resistance: This involves the activation of alternative signaling pathways that bypass the G1 checkpoint. Common pathways include:
Experimental
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. How can I confirm acquired resistance?
A3: To confirm acquired resistance, you can perform a series of experiments:
-
Cell Viability Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or resazurin) on both the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value for the resistant line compared to the parental line indicates acquired resistance.
-
Western Blot Analysis: Analyze the protein expression levels of key players in the resistance pathways. Look for loss of Rb expression, or increased expression of Cyclin E1, CDK2, or CDK6 in the resistant cells compared to the parental line.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of both cell lines with and without drug treatment. Resistant cells may show a reduced ability to arrest in the G1 phase upon treatment with this compound.
Q4: I am not seeing a G1 arrest in my cell line after treatment with a CDK4/6 inhibitor. What could be the reason?
A4: There are several potential reasons for the lack of G1 arrest:
-
Intrinsic Resistance: The cell line may have pre-existing alterations that make it insensitive to CDK4/6 inhibition, such as a lack of functional Rb protein.
-
Suboptimal Drug Concentration: The concentration of the inhibitor may be too low to effectively inhibit CDK4/6 in your specific cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Incorrect Timepoint: The timepoint at which you are analyzing the cell cycle may be too early or too late. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for observing G1 arrest.
-
Cell Line Specifics: Some cell lines may have inherent characteristics that make them less dependent on the CDK4/6 pathway for cell cycle progression.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no difference between treated and control wells | - Cell seeding density is too low or too high- Insufficient incubation time with the drug or assay reagent- Drug is inactive or degraded | - Optimize cell seeding density for your specific cell line.- Perform a time-course experiment to determine the optimal incubation period.- Use freshly prepared drug solutions and verify the activity of the compound. |
| IC50 value seems incorrect or cannot be calculated | - Inappropriate range of drug concentrations- Data is not normalized correctly | - Use a wider range of drug concentrations with logarithmic spacing.- Normalize the data to the vehicle-treated control (100% viability) and a positive control for cell death (0% viability).[9] |
Western Blotting
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| High background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[10][11][12]- Titrate the primary and secondary antibody concentrations.[10][11][13]- Increase the number and duration of wash steps.[12][13] |
| No or weak signal for target protein | - Low protein expression- Inefficient protein transfer- Primary antibody not suitable for Western blotting | - Increase the amount of protein loaded.- Verify transfer efficiency with Ponceau S staining.- Check the antibody datasheet to ensure it has been validated for Western blotting. |
| Non-specific bands | - Primary or secondary antibody cross-reactivity- Protein degradation | - Use a more specific primary antibody or a pre-adsorbed secondary antibody.- Prepare fresh cell lysates with protease inhibitors.[10] |
Quantitative Data Summary
The following tables summarize clinical trial data for various CDK4/6 inhibitors, demonstrating their efficacy and providing context for the development of resistance.
Table 1: Progression-Free Survival (PFS) in Clinical Trials of CDK4/6 Inhibitors
| Clinical Trial | CDK4/6 Inhibitor | Combination Therapy | Patient Population | Median PFS (CDK4/6i arm) | Median PFS (Control arm) | Hazard Ratio (HR) |
| PALOMA-2 | Palbociclib | Letrozole | Postmenopausal, ER+/HER2- advanced BC | 24.8 months | 14.5 months | 0.58 |
| MONALEESA-2 | Ribociclib | Letrozole | Postmenopausal, HR+/HER2- advanced BC | 25.3 months | 16.0 months | 0.556[14] |
| MONALEESA-7 | Ribociclib | NSAI + Goserelin | Premenopausal, HR+/HER2- advanced BC | 27.5 months | 13.8 months | Not Reported |
| MONARCH 3 | Abemaciclib | NSAI | Postmenopausal, HR+/HER2- advanced BC | 28.18 months | 14.76 months | 0.54 |
| PALOMA-3 | Palbociclib | Fulvestrant | HR+/HER2- advanced BC, progressed on prior ET | 9.5 months | 4.6 months | 0.46 |
| MONALEESA-3 | Ribociclib | Fulvestrant | Postmenopausal, HR+/HER2- advanced BC | 20.5 months | 12.8 months | 0.593 |
| MONARCH 2 | Abemaciclib | Fulvestrant | HR+/HER2- advanced BC, progressed on ET | 16.4 months | 9.3 months | 0.553 |
NSAI: Non-steroidal aromatase inhibitor; ET: Endocrine therapy; BC: Breast Cancer.
Table 2: Overall Survival (OS) in Clinical Trials of CDK4/6 Inhibitors
| Clinical Trial | CDK4/6 Inhibitor | Combination Therapy | Median OS (CDK4/6i arm) | Median OS (Control arm) | Hazard Ratio (HR) |
| MONALEESA-2 | Ribociclib | Letrozole | 63.9 months | 51.4 months | 0.76 |
| MONALEESA-7 | Ribociclib | NSAI + Goserelin | Not Reached | 40.9 months | 0.71 |
| MONALEESA-3 | Ribociclib | Fulvestrant | Not Reached | 40.0 months | 0.72 |
| MONARCH 2 | Abemaciclib | Fulvestrant | 46.7 months | 37.3 months | 0.757 |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50
Objective: To assess the concentration of this compound required to inhibit 50% of cancer cell growth.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.[6][9][15]
Western Blot Analysis for Rb, Phospho-Rb, and Cyclin E
Objective: To detect changes in the expression and phosphorylation status of key cell cycle proteins in response to this compound treatment or in resistant cell lines.
Methodology:
-
Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Rb, Phospho-Rb (Ser807/811), and Cyclin E overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for Rb Expression
Objective: To assess the expression and localization of Rb protein in tumor tissue or cell pellets.
Methodology:
-
Sample Preparation: Fix tissue samples in formalin and embed in paraffin. Section the paraffin blocks.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against Rb overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Microscopy: Analyze the slides under a microscope to evaluate the intensity and localization of Rb staining.
Visualizations
Caption: Mechanism of action of Crozbaciclib.
Caption: Key resistance pathways to CDK4/6 inhibitors.
Caption: Workflow for generating and analyzing resistant cells.
References
- 1. CDK4/6/1 Inhibitor | CDK | TargetMol [targetmol.com]
- 2. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 5. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. clyte.tech [clyte.tech]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. clyte.tech [clyte.tech]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Crozbaciclib fumarate degradation and proper storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and potential degradation of Crozbaciclib fumarate. The information is designed to help troubleshoot common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For optimal stability, refer to the table below for recommended storage conditions for both the solid compound and solutions.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation may indicate that the compound has fallen out of solution. This can be due to several factors, including low solubility in the chosen solvent, storage at an inappropriate temperature, or exceeding the solubility limit. Gently warm the solution and vortex to attempt redissolution. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To prevent this, ensure you are using an appropriate solvent and not exceeding the known solubility limits. Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: I am concerned about the stability of this compound in my experimental conditions. What are the likely degradation pathways?
A3: While specific degradation pathways for this compound are not extensively published, studies on similar CDK4/6 inhibitors, such as Ribociclib and Abemaciclib, suggest susceptibility to certain conditions.[1][2][3][4] Potential degradation may occur under hydrolytic (acidic and alkaline), oxidative, and photolytic stress.[1][2][3] It is advisable to protect this compound from prolonged exposure to strong acids or bases, oxidizing agents, and direct light.
Q4: How does the fumarate salt form affect the stability of Crozbaciclib?
A4: Fumarate salts are often used to improve the solubility and stability of active pharmaceutical ingredients. However, like many salts, they can be susceptible to high humidity, which may lead to deliquescence or changes in the solid-state properties. It is important to store the solid compound in a tightly sealed container in a dry environment.
Q5: My this compound is formulated as an amorphous solid dispersion. Are there special handling considerations?
A5: Yes. Amorphous solid dispersions (ASDs) are inherently metastable and are used to enhance the solubility of poorly soluble drugs.[5][6] They are sensitive to temperature and humidity, which can lead to crystallization of the active ingredient over time, potentially reducing its bioavailability.[5] It is critical to store ASDs in a low-humidity environment and at the recommended temperature to maintain their amorphous state.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Prepare fresh stock solutions. - Perform a forced degradation study on a small sample to identify potential instability under your experimental conditions (see Experimental Protocols). - Analyze the compound by HPLC or LC-MS to check for the presence of degradation products. |
| Precipitation of the compound in media | - Visually inspect your media for any precipitate. - Determine the solubility of this compound in your specific cell culture media or buffer at the working concentration. - Consider using a co-solvent if solubility is an issue, ensuring the co-solvent is compatible with your experimental system. |
| Incorrect concentration of stock solution | - Re-verify the calculations used for preparing the stock solution. - If possible, confirm the concentration of the stock solution using a validated analytical method (e.g., UV-Vis spectroscopy with a known extinction coefficient or HPLC with a standard curve). |
Issue 2: Physical Changes in Solid this compound
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity (water absorption) | - Store the compound in a desiccator or a controlled low-humidity environment. - Always tightly seal the container immediately after use. |
| Change in color or appearance | - This could be a sign of degradation. It is recommended not to use the compound if a significant change in appearance is observed. - If the change is minor, test a small amount in a non-critical experiment to assess its performance. |
| Crystallization of an amorphous solid dispersion | - This can be difficult to detect visually. If you suspect crystallization, techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can be used for characterization.[5] - Ensure storage conditions strictly adhere to the manufacturer's recommendations, especially regarding humidity and temperature. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Compound | 20°C to 25°C (68°F to 77°F) | As per manufacturer's expiry date | Store in a dry, dark place.[7] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks (degradation products) and any decrease in the main peak area of Crozbaciclib.
-
Visualizations
Caption: this compound inhibits the CDK4/6-Cyclin D complex.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and… [ouci.dntb.gov.ua]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
interpreting unexpected results in Crozbaciclib fumarate experiments
Welcome to the Crozbaciclib Fumarate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this CDK4/6 inhibitor.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format.
Issue 1: Decreased or No Inhibition of Cell Proliferation in Known Sensitive Cell Lines
Question: My cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) shows minimal or no effect of this compound, even at concentrations expected to be effective. What could be the cause?
Answer:
This is a common issue when working with CDK4/6 inhibitors. The primary reason is often the type of assay being used.
-
Metabolic vs. DNA-Based Assays: CDK4/6 inhibitors induce G1 cell cycle arrest, stopping cell division. However, the cells can continue to grow in size (hypertrophy) and remain metabolically active. Assays that measure metabolic activity (like those based on ATP or tetrazolium salt reduction) can therefore be misleading, as the arrested but enlarged cells may show similar or even increased metabolic output compared to untreated, proliferating cells.[1]
-
Recommendation: Switch to a proliferation assay that directly measures DNA content or cell number, such as Crystal Violet staining, CyQuant DNA quantification, or direct cell counting.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected proliferation assay results.
Issue 2: Development of Resistance to this compound in Long-Term Cultures
Question: My cell line, which was initially sensitive to this compound, has started to proliferate in the presence of the drug after several passages. What are the potential mechanisms of resistance?
Answer:
Acquired resistance to CDK4/6 inhibitors is a known phenomenon. Several molecular mechanisms can be responsible:
-
Loss of Retinoblastoma (Rb) Function: this compound's primary mechanism is to prevent the phosphorylation of the Rb protein.[2][3][4][5] If the RB1 gene is mutated or lost, the cell cycle can progress independently of CDK4/6 activity, rendering the inhibitor ineffective.[6]
-
Increased CDK6 Expression: Upregulation of CDK6 can sometimes overcome the inhibitory effect of the drug. This can be a non-mutational mechanism, sometimes reversible.
-
Bypass Signaling Pathways: Activation of other signaling pathways, such as the PI3K/Akt/mTOR pathway, can provide an alternative route for cell cycle progression.[6]
-
Cyclin E Amplification: Increased levels of Cyclin E can drive cell cycle progression through CDK2, bypassing the need for CDK4/6.[6]
Investigative Steps:
-
Western Blot Analysis: Check for the presence of total Rb protein. A complete loss of Rb is a strong indicator of resistance.
-
Gene Expression Analysis (qPCR or RNA-Seq): Analyze the mRNA levels of CDK6, CCNE1 (Cyclin E1), and genes in the PI3K/Akt pathway.
-
Drug Holiday Study: In some preclinical models, resistance driven by non-genetic mechanisms (like increased CDK6 expression) can be reversed by withdrawing the drug for a period and then re-exposing the cells.
Issue 3: Inconsistent Results in Western Blots for Phosphorylated Rb (pRb)
Question: I am having trouble consistently detecting a decrease in the hyperphosphorylated form of Rb after treatment with this compound. What could be going wrong?
Answer:
Western blotting for Rb phosphorylation can be challenging due to the multiple phosphorylation sites and the dynamic nature of the modification.
-
Antibody Selection: Ensure you are using an antibody specific to the phosphorylation sites targeted by CDK4/6 (e.g., Ser780, Ser795, Ser807/811). Also, always run a parallel blot for total Rb to confirm that the total protein levels are unchanged and to normalize the phospho-signal.
-
Sample Preparation: It is crucial to use fresh cell lysates and to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of Rb.[7] Protein degradation can also be an issue, so the use of protease inhibitors is essential.[7]
-
Loading Amount: Detection of phosphorylated proteins, which may be a fraction of the total protein pool, might require loading a higher amount of total protein (e.g., 30-50 µg) than for more abundant proteins.[7]
-
Positive and Negative Controls: Include untreated (vehicle control) cells as a positive control for pRb and a known Rb-negative cell line (e.g., MDA-MB-468) as a negative control.
Issue 4: Unexpected Cell Cycle Analysis Results
Question: I expected to see a strong G1 arrest with this compound treatment, but I'm observing a significant G2/M population. Why is this happening?
Answer:
While G1 arrest is the canonical effect of CDK4/6 inhibition, other outcomes are possible, particularly with prolonged exposure or in specific cellular contexts.
-
Prolonged G1 Arrest Can Lead to Replication Stress: Studies have shown that a prolonged G1 arrest induced by CDK4/6 inhibitors can lead to the downregulation of components of the DNA replication machinery. When cells are released from this arrest, they may experience difficulties in completing DNA replication during the subsequent S phase, leading to replication stress and a p53-dependent cell cycle exit in G2.[8]
-
CDK4 Activity in G2: Some research suggests that CDK4 may have a role in a G2/M checkpoint, particularly in the context of DNA damage-induced senescence.[9] In certain scenarios, CDK4/6 activity might be required to maintain the G2 state and prevent exit from the cell cycle.[10][11]
-
Off-Target Effects at High Concentrations: While this compound is a selective CDK4/6 inhibitor, at very high concentrations, off-target effects on other kinases involved in G2/M progression cannot be entirely ruled out. It is important to perform dose-response experiments to ensure you are using a concentration that is selective for CDK4/6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the E2F transcription factor, allowing for the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This compound binds to CDK4 and CDK6, preventing the phosphorylation of Rb, which in turn keeps E2F sequestered, leading to a G1 cell cycle arrest and inhibition of cell proliferation.[2][3][4][5][12]
Q2: Which cell lines are expected to be sensitive to this compound?
A2: Cell lines that are dependent on the CDK4/6-Rb pathway for cell cycle progression are generally sensitive to this compound. This typically includes cell lines that are positive for the estrogen receptor (ER+) and have a functional Rb protein. Cell lines with loss-of-function mutations in RB1 or high levels of Cyclin E1 expression are often intrinsically resistant.[6]
Q3: What are the key biomarkers to assess the effect of this compound?
A3: The primary pharmacodynamic biomarker is the phosphorylation of Rb. A successful inhibition of CDK4/6 should lead to a significant decrease in phosphorylated Rb (pRb) at CDK4/6-specific sites. Other downstream markers of cell cycle arrest include a decrease in the expression of genes regulated by E2F, such as Cyclin A. An increase in the proportion of cells in the G1 phase of the cell cycle is also a key indicator of drug activity.
Q4: Can this compound be combined with other therapies?
A4: Yes, in clinical settings, CDK4/6 inhibitors are often used in combination with endocrine therapies (like aromatase inhibitors or fulvestrant) for the treatment of HR+, HER2- breast cancer.[13][14][15][16] The rationale is that both pathways converge on the regulation of the cell cycle, and their dual inhibition can lead to a more profound and durable anti-proliferative effect. Preclinical studies can explore combinations with inhibitors of pathways implicated in resistance, such as PI3K inhibitors.
Q5: What is the difference between this compound and other CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib?
A5: While all these drugs target CDK4 and CDK6, they can have different selectivity profiles for CDK4 versus CDK6, as well as different off-target effects.[4] For example, Abemaciclib has been reported to have a greater affinity for CDK4 than CDK6 and also inhibits other kinases, which may contribute to its different side-effect profile.[1] These differences can lead to variations in efficacy and toxicity across different tumor types and patient populations.
Quantitative Data Summaries
Disclaimer: Specific preclinical data for this compound is not widely available in the public domain. The following tables present representative data from experiments with other selective CDK4/6 inhibitors (Ribociclib and Palbociclib) to provide an expected range of activity. Researchers should generate their own dose-response curves for this compound in their specific cell lines of interest.
Table 1: Representative IC50 Values for CDK4/6 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | CDK4/6 Inhibitor | IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | Ribociclib | ~0.01-0.04 |
| T47D | Breast Cancer (ER+) | Ribociclib | ~0.01-0.04 |
| CAMA-1 | Breast Cancer (ER+) | Ribociclib | ~0.01-0.04 |
| JeKo-1 | Mantle Cell Lymphoma | Ribociclib | ~0.01-0.04 |
| MOLM-13 | Acute Myeloid Leukemia | Ribociclib | ~0.04-0.1 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Ribociclib | ~0.04-0.1 |
| MDA-MB-231 | Breast Cancer (TNBC) | Ribociclib | >10 |
| HCC1187 | Breast Cancer (ER-) | Palbociclib | >10 |
Data compiled from publicly available datasets and publications on Ribociclib and Palbociclib.
Table 2: Expected Changes in Cell Cycle Distribution and Biomarker Expression after CDK4/6 Inhibitor Treatment
| Parameter | Expected Change | Method of Analysis |
| % of Cells in G1 Phase | Increase | Flow Cytometry (Propidium Iodide Staining) |
| % of Cells in S Phase | Decrease | Flow Cytometry (Propidium Iodide Staining) |
| Phosphorylated Rb (pRb) | Decrease | Western Blot |
| Total Rb | No Change | Western Blot |
| Cyclin D1 Expression | May Increase (due to feedback) | Western Blot, qPCR |
| Cyclin A Expression | Decrease | Western Blot, qPCR |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for 48-96 hours.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with water and stain with 0.5% crystal violet solution for 20 minutes.
-
Destaining and Quantification: Wash away excess stain with water and allow the plate to dry completely. Solubilize the stain by adding 10% acetic acid or methanol to each well and incubate for 15 minutes on a shaker.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blot for Total Rb and Phospho-Rb
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an 8% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and a specific phospho-Rb (e.g., pRb Ser780) overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells and treat with this compound for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use flow cytometry analysis software to gate on single cells and model the cell cycle distribution to determine the percentage of cells in G1, S, and G2/M phases.
Signaling Pathway and Workflow Diagrams
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of this compound.
Caption: Standard experimental workflow for Western blot analysis of Rb phosphorylation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. embopress.org [embopress.org]
- 9. Unexpected role of CDK4 in a G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 activity is required during G2 arrest to prevent stress induced endoreplication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]
- 14. Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 15. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 16. Ribociclib Receives FDA Approval as First-Line Therapy for Complex Breast Cancer [theoncologynurse.com]
experimental controls for Crozbaciclib fumarate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Crozbaciclib fumarate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its primary mechanism of action is to block the activity of the Cyclin D-CDK4/6 complex.[2][3][4] This complex is a key regulator of the cell cycle, specifically the transition from the G1 phase (cell growth) to the S phase (DNA synthesis).[2][5] By inhibiting CDK4/6, Crozbaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[3][5][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to a G1 cell cycle arrest.[3][5]
Q2: What are the recommended experimental controls when using this compound?
A2: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: This is the most critical control. It consists of treating cells with the same solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration. This accounts for any effects the solvent itself may have on the cells.
-
Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for normal cell behavior and proliferation.
-
Positive Control: A well-characterized CDK4/6 inhibitor with a known effect in your experimental system (e.g., Palbociclib, Ribociclib). This helps to validate that your assays are working correctly.
-
Negative Control (Optional but Recommended): A structurally similar but inactive compound. This can help to rule out non-specific effects of the chemical scaffold. For target validation, a cell line known to be resistant to CDK4/6 inhibition (e.g., Rb-negative) can serve as a negative control.
Q3: How should I prepare and store this compound?
A3: For optimal results, follow these guidelines for preparation and storage:
-
Stock Solution: Prepare a concentrated stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Manufacturer guidelines suggest storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
-
Working Solution: It is recommended to prepare fresh working solutions from the stock solution for each experiment on the day of use.[1] If you observe any precipitation upon dilution into aqueous media, gentle warming and/or sonication may help to dissolve the compound.[1]
Troubleshooting Guides
Problem 1: Inconsistent or No G1 Arrest Observed in Cell Cycle Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of Crozbaciclib for inducing G1 arrest in your specific cell line. The IC50 for anti-proliferative effects can vary between cell lines. |
| Incorrect Cell Density | Ensure that cells are seeded at a density that allows for logarithmic growth throughout the experiment. High cell density can lead to contact inhibition, which can mask the drug-induced G1 arrest.[7] Conversely, very low density may lead to poor cell health. |
| Insufficient Treatment Duration | The time required to observe a significant G1 arrest can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Insensitivity | The cell line may be resistant to CDK4/6 inhibition. This can be due to a lack of functional Rb protein or other resistance mechanisms. Confirm the Rb status of your cell line. |
| Issues with Flow Cytometry Staining or Acquisition | Ensure proper cell fixation and permeabilization. Use a DNA dye (e.g., Propidium Iodide, DAPI) at the correct concentration and incubate for the recommended time. Check for cell clumps and use a doublet discrimination gate during flow cytometry acquisition.[7] |
Problem 2: Discrepancy Between Proliferation Assay Results and Expected Cytostatic Effect
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Use of Metabolic-Based Proliferation Assays | Assays that measure metabolic activity (e.g., MTT, MTS, CellTiter-Glo) can be misleading for cytostatic agents like CDK4/6 inhibitors.[8] Cells arrested in G1 may remain metabolically active and can even increase in size, leading to an underestimation of the anti-proliferative effect.[8] |
| Recommended Proliferation Assays | Use assays that directly measure cell number or DNA content. Examples include direct cell counting (e.g., using a hemocytometer or an automated cell counter), DNA-binding dye-based assays (e.g., CyQuant, PicoGreen), or crystal violet staining.[8] |
| Inappropriate Assay Endpoint | For a cytostatic drug, the endpoint of a proliferation assay should be a reduction in the rate of cell growth, not necessarily a decrease in the absolute cell number (which would indicate cytotoxicity). |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in 6-well plates at a density that will prevent them from becoming confluent by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and appropriate controls (vehicle, untreated).
-
Harvesting: After the desired treatment duration, harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and then fix them in ice-cold 70% ethanol. Add the ethanol dropwise while vortexing gently to prevent cell clumping. Incubate at -20°C for at least 2 hours (can be stored for up to a week).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the cells on a flow cytometer. Use a low flow rate for better resolution.
-
Analysis: Use flow cytometry analysis software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M).
Protocol 2: Western Blot for Rb Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780, Ser807/811) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb and a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: this compound inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Caption: A logical workflow for troubleshooting the absence of an expected G1 cell cycle arrest after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CDK Inhibitors: The Distinct Mechanisms of Crozbaciclib Fumarate (SY-5609) and Palbociclib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of targeted agents. This guide provides a detailed comparison of two distinct CDK inhibitors: Crozbaciclib fumarate, also known as SY-5609, a selective inhibitor of CDK7, and Palbociclib, a well-established inhibitor of CDK4 and CDK6. While both target the cell cycle machinery, their mechanisms of action, preclinical profiles, and clinical applications differ significantly. This document aims to provide an objective comparison supported by available experimental data to inform research and drug development efforts.
Executive Summary
This compound (SY-5609) and Palbociclib represent two different approaches to targeting the cell cycle in cancer. Palbociclib, a first-in-class CDK4/6 inhibitor, has demonstrated significant efficacy in hormone receptor-positive (HR+), HER2-negative breast cancer by inducing G1 cell cycle arrest.[1][2] Crozbaciclib (SY-5609), on the other hand, is a potent and selective inhibitor of CDK7, a kinase that plays a crucial role in both cell cycle progression and transcriptional regulation.[3][4] This fundamental difference in their primary targets leads to distinct biological consequences and potential therapeutic applications.
Mechanism of Action
Palbociclib: A Selective CDK4/6 Inhibitor
Palbociclib specifically targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib works by inhibiting the kinase activity of CDK4 and CDK6, thereby preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the transition from G1 to the S phase of the cell cycle. This ultimately leads to G1 arrest and a halt in tumor cell proliferation.[1][7]
Crozbaciclib (SY-5609): A Selective CDK7 Inhibitor
Crozbaciclib (SY-5609) targets CDK7, a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[4][8] As part of the CAK complex, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[9] By inhibiting CDK7, SY-5609 can indirectly suppress the activity of these downstream CDKs, leading to cell cycle arrest.[4]
Furthermore, as a component of TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation and elongation of transcription.[4] Inhibition of this function by SY-5609 can lead to the downregulation of key oncogenes and other genes essential for tumor cell survival and proliferation, ultimately inducing apoptosis.[3] This dual role in regulating both the cell cycle and transcription gives CDK7 inhibitors like SY-5609 a distinct and potentially broader mechanism of action compared to CDK4/6 inhibitors.
Preclinical and Clinical Data
The following tables summarize the available quantitative data for Crozbaciclib (SY-5609) and Palbociclib. It is important to note that direct head-to-head comparative studies are not available due to their different mechanisms of action and stages of development.
Table 1: In Vitro Potency and Selectivity
| Parameter | Crozbaciclib (SY-5609) | Palbociclib |
| Primary Target | CDK7 | CDK4/CDK6 |
| Kd (CDK7) | 0.065 nM[3] | - |
| IC50 (CDK4/Cyclin D1) | - | ~11 nM |
| IC50 (CDK6/Cyclin D2) | - | ~16 nM |
| Selectivity | Highly selective for CDK7 over CDK2, CDK9, and CDK12[3] | Similar potency against CDK4 and CDK6[7] |
Table 2: Preclinical Efficacy in Cancer Models
| Cancer Model | Crozbaciclib (SY-5609) | Palbociclib |
| Breast Cancer | Dose-dependent tumor growth inhibition in preclinical models.[10] | Effective in ER-positive breast cancer models.[11] |
| Ovarian Cancer | Dose-dependent tumor growth inhibition.[10] | Partial responses observed in PDX models. |
| Pancreatic Cancer | Induces regressions in patient-derived xenograft (PDX) models.[12] | Antiproliferative effect in PDAC cell lines and PDXs.[13] |
| Colorectal Cancer | Robust tumor growth inhibition in PDX models. | Partial responses observed in PDX models. |
Table 3: Clinical Trial Overview
| Parameter | Crozbaciclib (SY-5609) | Palbociclib |
| Development Phase | Phase 1/1b[14][15] | Approved |
| Indications | Advanced solid tumors, including pancreatic, colorectal, and breast cancer.[14] | HR+, HER2- advanced or metastatic breast cancer.[1] |
| Reported Efficacy | Disease control rate of 38.5% in heavily pre-treated pancreatic cancer patients in a Phase 1 trial.[16] | Significantly improves progression-free survival in combination with endocrine therapy in breast cancer.[17][18] |
| Common Adverse Events | Nausea, diarrhea, thrombocytopenia, fatigue, anemia (mostly low-grade).[12] | Neutropenia, leukopenia, fatigue, nausea. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by Palbociclib and Crozbaciclib (SY-5609).
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syros Presents New Preclinical Data on SY-5609, Its Highly Selective Oral CDK7 Inhibitor, at AACR-NCI-EORTC International Conference - BioSpace [biospace.com]
- 11. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biospace.com [biospace.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Trial in progress: Phase I study of SY-5609, a potent, selective CDK7 inhibitor, with initial expansion in adults with metastatic pancreatic cancer. - ASCO [asco.org]
- 17. Real-World Effectiveness of Palbociclib Versus Clinical Trial Results in Patients With Advanced/Metastatic Breast Cancer That Progressed on Previous Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
Validating Crozbaciclib Fumarate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Crozbaciclib fumarate, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We will explore its performance alongside other well-established CDK4/6 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting CDK4 and CDK6, two key serine/threonine kinases that play a pivotal role in cell cycle progression.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK4 and CDK6, Crozbaciclib induces cell cycle arrest at the G1 phase, thereby suppressing tumor growth.[1][2] Validating that a compound like Crozbaciclib effectively engages its intended targets within a complex cellular environment is a critical step in preclinical drug development.
Mechanism of Action: The CDK4/6-Rb Pathway
The primary mechanism of action for Crozbaciclib and other CDK4/6 inhibitors involves the disruption of the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.
-
G1 Phase Progression: In response to mitogenic signals, Cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb).
-
E2F Release: Phosphorylation of pRb causes it to release the E2F transcription factor.
-
S-Phase Entry: E2F is then free to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.
Crozbaciclib binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of genes required for S-phase entry, resulting in a G1 cell cycle arrest.
Comparison with Alternative CDK4/6 Inhibitors
Crozbaciclib's performance can be benchmarked against three FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While all three share the same core mechanism, they exhibit differences in their inhibitory potency and kinase selectivity, which can influence their efficacy and side-effect profiles.
| Compound | Target(s) | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line |
| Crozbaciclib | CDK4/6 | 3 | 1 | 15.3 | U87MG (Glioblastoma)[1] |
| Palbociclib | CDK4/6 | 11 | 15 | Varies | Breast Cancer[3] |
| Ribociclib | CDK4/6 | 10 | 39 | Varies | Breast Cancer[3] |
| Abemaciclib | CDK4/6, CDK9 | 2 | 10 | Varies | Breast Cancer[3] |
Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used. This table provides a summary for comparative purposes.
Abemaciclib is distinguished by its greater potency and its ability to also inhibit CDK9, which may contribute to different biological effects and toxicity profiles compared to the more selective inhibitors like Palbociclib and Ribociclib.[3] Crozbaciclib demonstrates high potency against both CDK4 and CDK6 in biochemical assays.[1]
Experimental Methods for Validating Target Engagement
Confirming that Crozbaciclib engages CDK4/6 in cells requires a multi-faceted approach, from directly measuring drug-target interaction to assessing the downstream consequences of inhibition.
Phospho-Retinoblastoma (pRb) Western Blot
This is the most direct and common method to assess the pharmacodynamic effect of CDK4/6 inhibition. A reduction in the levels of phosphorylated Rb at specific CDK4/6-targeted sites (e.g., Ser807/811) is a hallmark of target engagement.
Experimental Protocol:
-
Cell Treatment: Plate cells (e.g., MCF-7, U87MG) and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer targeting phosphorylated Rb (e.g., pRb Ser807/811) and total Rb (as a loading control).[5][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities. A decrease in the pRb/total Rb ratio indicates target engagement.
Cell Cycle Analysis via Flow Cytometry
A direct functional consequence of CDK4/6 inhibition is G1 phase cell cycle arrest. This can be quantified by staining DNA with a fluorescent dye (like Propidium Iodide) and analyzing the cell population distribution across the different cycle phases using flow cytometry.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for a duration sufficient to observe cell cycle changes (e.g., 24-48 hours).[2]
-
Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes in the dark, then analyze the samples on a flow cytometer.
-
Analysis: The DNA content histogram is analyzed using cell cycle analysis software. An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in S and G2/M phases, demonstrates effective target engagement.[7][8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly confirms target engagement in a cellular environment. The principle is that a ligand (Crozbaciclib) binding to its target protein (CDK4/6) stabilizes the protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.
-
Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-4 minutes) using a thermal cycler.[9]
-
Lysis & Separation: For intact cells, lyse them after heating. For all samples, centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble CDK4 or CDK6 remaining at each temperature point by Western Blot or other sensitive protein detection methods like mass spectrometry.[10]
-
Result Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates direct binding and stabilization of the target protein.[11]
Conclusion
Validating the target engagement of this compound requires a combination of biochemical, pharmacodynamic, and functional cell-based assays. Measuring the reduction of phospho-Rb by Western Blot provides clear evidence of downstream pathway inhibition. This is functionally corroborated by observing G1 cell cycle arrest via flow cytometry. For direct proof of target binding within the cell, the Cellular Thermal Shift Assay (CETSA) offers a robust and definitive method. By comparing the results of these assays with data from established CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, researchers can confidently characterize the cellular potency and mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Navigating Crozbaciclib Fumarate Sensitivity: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Crozbaciclib fumarate is an emerging inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), a class of drugs that has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While specific clinical and preclinical data for this compound are not yet extensively available in the public domain, its mechanism of action as a CDK4/6 inhibitor suggests that its sensitivity will be governed by biomarkers similar to those identified for approved drugs in the same class, such as Palbociclib, Ribociclib, and Abemaciclib. This guide provides a comparative overview of key biomarkers for CDK4/6 inhibitor sensitivity, supported by experimental data and detailed protocols to aid in research and development.
The CDK4/6-Rb Signaling Pathway: A Central Regulator of Cell Cycle
CDK4/6 inhibitors exert their anti-cancer effects by blocking the activity of the CDK4 and CDK6 enzymes.[1][2] In normal and cancerous cell proliferation, these kinases, when activated by Cyclin D, phosphorylate the retinoblastoma protein (Rb).[1][2] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, leading to DNA replication and cell division.[1][2] By inhibiting CDK4/6, drugs like this compound prevent Rb phosphorylation, thereby maintaining the G1/S checkpoint and inducing cell cycle arrest.[3]
Comparative Analysis of Biomarkers for CDK4/6 Inhibitor Sensitivity
The efficacy of CDK4/6 inhibitors is intrinsically linked to the functional status of the CDK4/6-Rb pathway. Alterations in key components of this pathway can confer either sensitivity or resistance to these agents. The following table summarizes key biomarkers and their impact on treatment response to the CDK4/6 inhibitor class.
| Biomarker | Alteration | Effect on CDK4/6 Inhibitor Sensitivity | Rationale | Key Experimental Data Highlights |
| Retinoblastoma 1 (RB1) | Loss of function (mutation or deletion) | Resistance | A functional Rb protein is the primary target of CDK4/6-mediated phosphorylation. Its absence renders CDK4/6 inhibition ineffective as the G1/S checkpoint is already abrogated.[4][5] | In a study of patients who progressed on palbociclib/ribociclib, acquired RB1 mutations were detected.[6] |
| Cyclin E1 (CCNE1) | Gene amplification/overexpression | Resistance | Cyclin E1, in complex with CDK2, can also phosphorylate Rb, providing a bypass mechanism for CDK4/6 inhibition.[4] | High CCNE1 mRNA expression was associated with reduced efficacy of palbociclib plus fulvestrant.[7] |
| Ki67 | High expression | Potential for greater benefit, but also associated with poorer outcomes | Ki67 is a marker of proliferation. Highly proliferative tumors are more dependent on cell cycle machinery, but high Ki67 can also indicate aggressive disease.[8] | In the PARSIFAL trial, high Ki67 was associated with worse outcomes in patients treated with palbociclib.[8] |
| Tumor Protein p53 (TP53) | Mutation | Resistance | TP53 mutations are associated with genomic instability and can lead to the activation of alternative cell cycle progression pathways.[8] | In the PARSIFAL trial, TP53 mutations were associated with worse outcomes in patients receiving palbociclib.[8] |
| CDK6 | High expression | Resistance | Increased levels of CDK6 can overcome the inhibitory effects of the drug.[8] | The PARSIFAL trial found that CDK6 positivity was associated with poorer outcomes.[8] |
| FAT1 | Loss-of-function mutation | Resistance | Loss of FAT1 can lead to increased CDK6 expression through the Hippo pathway.[9] | Patients with FAT1 loss had a significantly shorter progression-free survival on CDK4/6 inhibitor-based therapy.[9] |
| FGFR1 | Amplification | Resistance | Fibroblast growth factor receptor 1 signaling can activate downstream pathways that promote cell cycle progression independently of the estrogen receptor.[9] | In the MONALEESA-2 trial, patients with FGFR1 amplification in ctDNA had a shorter PFS on ribociclib.[9] |
Experimental Protocols for Biomarker Identification
Accurate and reproducible assessment of these biomarkers is critical for both research and clinical application. Below are detailed methodologies for key experimental assays.
Immunohistochemistry (IHC) for Retinoblastoma 1 (Rb1) Protein Expression
Objective: To determine the presence or absence of functional Rb1 protein in tumor tissue. Loss of nuclear expression is indicative of a non-functional pathway.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a 10mM Tris buffer with 1mM EDTA (pH 9.0) and heating at 95°C for 45 minutes, followed by cooling at room temperature for 20 minutes.[10]
-
Blocking: Endogenous peroxidase activity is quenched with a 3% hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a monoclonal anti-Rb1 antibody (e.g., clone 1F8) at a pre-optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-Diaminobenzidine) chromogen solution.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Interpretation: Staining is evaluated by a qualified pathologist. Nuclear staining in tumor cells indicates Rb1 expression. Internal controls, such as endothelial cells, should show positive nuclear staining.[11]
Fluorescence In Situ Hybridization (FISH) for CCNE1 Gene Amplification
Objective: To quantify the copy number of the CCNE1 gene relative to a control centromeric probe.
Protocol:
-
Probe Selection: Use a dual-color FISH probe set with a Spectrum Red-labeled probe for the CCNE1 gene and a Spectrum Green-labeled probe for the centromere of chromosome 19 (CEN19p).[12]
-
Tissue Pre-treatment: FFPE tissue sections are deparaffinized, rehydrated, and treated with a pre-treatment kit to permeabilize the cells and expose the nuclear DNA.
-
Denaturation: The probe mixture and the target DNA on the slide are co-denatured at a high temperature (e.g., 75°C for 5 minutes).
-
Hybridization: The slides are incubated overnight at 37°C in a humidified chamber to allow the probes to anneal to their target sequences.
-
Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Analysis: Slides are visualized using a fluorescence microscope. At least 50 tumor nuclei are scored for the number of red (CCNE1) and green (CEN19p) signals.
-
Interpretation: A CCNE1/CEN19p ratio greater than 2.0 is typically considered amplification.[12]
Western Blotting for CDK4/6 Pathway Protein Expression
Objective: To assess the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., CDK4, CDK6, Cyclin D1, total Rb, phospho-Rb (Ser780)).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as β-actin, should be used to ensure equal protein loading.[13][14]
Circulating Tumor DNA (ctDNA) Sequencing for Mutation Analysis
Objective: To identify genomic alterations in tumor-derived DNA circulating in the bloodstream, providing a non-invasive method for biomarker assessment.
Protocol:
-
Blood Collection and Plasma Isolation: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize white blood cells. Plasma is isolated by centrifugation.
-
Cell-Free DNA (cfDNA) Extraction: cfDNA is extracted from the plasma using a commercially available kit.
-
Library Preparation: An NGS library is prepared from the extracted cfDNA. This involves end-repair, A-tailing, and adapter ligation.
-
Target Enrichment (Hybridization Capture): Biotinylated probes targeting a panel of cancer-related genes (including RB1, TP53, CCNE1, etc.) are used to capture the cfDNA fragments of interest.[15]
-
Next-Generation Sequencing (NGS): The enriched library is sequenced on an NGS platform (e.g., Illumina).
-
Bioinformatic Analysis: Sequencing data is aligned to a reference genome, and variants (single nucleotide variants, insertions/deletions, copy number variations) are called using specialized bioinformatics pipelines.
-
Interpretation: Detected alterations are annotated and assessed for their clinical significance.
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of this compound. By leveraging the extensive knowledge gained from other CDK4/6 inhibitors, researchers can focus on a well-defined set of biomarkers and signaling pathways. The experimental protocols provided in this guide offer a robust framework for investigating the sensitivity of tumor models to this compound and for the future development of companion diagnostics. As more data specific to this compound becomes available, this comparative guide will serve as a valuable foundation for ongoing research and drug development efforts.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating Tumor DNA in the Management of Early-Stage Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ctDNA Sequencing | NGS for ctDNA analysis [illumina.com]
- 8. Biomarkers of palbociclib response in hormone receptor-positive advanced breast cancer from the PARSIFAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reparerx.com [reparerx.com]
- 10. Rb1 (Tumor Suppressor Protein) Monoclonal Antibody (RB1, 1754) (5925-MSM2-P1) [thermofisher.com]
- 11. RB1: governor of the cell cycle in health and disease—a primer for the practising pathologist | Journal of Clinical Pathology [jcp.bmj.com]
- 12. Genomic instability and CCNE1 amplification as emerging biomarkers for stratifying high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. origene.com [origene.com]
- 15. nvigen.com [nvigen.com]
Crozbaciclib Fumarate: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Crozbaciclib fumarate, also known as ribociclib, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its development marks a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-tumor effects by targeting the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation. Crozbaciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The ultimate result is a G1 cell cycle arrest and inhibition of tumor cell proliferation.[1][2][3][4]
In Vitro Efficacy: Potent and Selective Inhibition
The in vitro activity of this compound has been demonstrated through various preclinical studies, showcasing its potency and selectivity for CDK4 and CDK6.
Quantitative In Vitro Data
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (CDK4/cyclin-D1) | 0.01 µM | Enzyme Assay | [1] |
| IC50 (CDK6/cyclin-D3) | 0.039 µM | Enzyme Assay | [1] |
| IC50 (G1 Arrest) | 0.053 µM | Cell-based Assay | [1] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Studies have shown that Crozbaciclib is particularly effective in cancer cell lines that are dependent on CDK4 for proliferation.[5] Furthermore, the presence of a functional retinoblastoma (RB1) protein is a key determinant of sensitivity to Crozbaciclib.[6]
Experimental Protocols: In Vitro Assays
A general workflow for assessing the in vitro efficacy of this compound is outlined below.
1. Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of Crozbaciclib on CDK4 and CDK6 activity.
-
Methodology: Recombinant active CDK4/cyclin D1 and CDK6/cyclin D3 enzymes are incubated with a substrate (e.g., a fragment of the Rb protein) and ATP in the presence of varying concentrations of Crozbaciclib. The phosphorylation of the substrate is then measured, typically using methods like radiometric assays or fluorescence-based assays. The IC50 value is calculated from the dose-response curve.
2. Cell Proliferation/Viability Assays:
-
Objective: To assess the effect of Crozbaciclib on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of Crozbaciclib concentrations for a defined period (e.g., 72 hours). Cell viability or proliferation is then measured. It is crucial to use assays that are not confounded by changes in cell size, as CDK4/6 inhibitors can cause cell cycle arrest without an immediate reduction in cell mass.[7][8][9] DNA-based assays (e.g., CyQuant) or direct cell counting are preferred over metabolic assays (e.g., MTT, CellTiter-Glo).[7][8][9]
3. Cell Cycle Analysis:
-
Objective: To determine the effect of Crozbaciclib on cell cycle distribution.
-
Methodology: Cells treated with Crozbaciclib are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified to confirm G1 arrest.
4. Western Blot Analysis:
-
Objective: To confirm the on-target effect of Crozbaciclib on the CDK4/6-Rb pathway.
-
Methodology: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (p-Rb), total Rb, and other relevant proteins like Cyclin D1. A decrease in the p-Rb/total Rb ratio indicates target engagement.
In Vivo Efficacy: Clinical Validation and Tumor Regression
The in vivo efficacy of this compound has been robustly demonstrated in both preclinical animal models and numerous clinical trials, leading to its approval for the treatment of HR+/HER2- advanced breast cancer.
Quantitative In Vivo Data from Clinical Trials
The MONALEESA clinical trial program has been pivotal in establishing the in vivo efficacy of Crozbaciclib in combination with endocrine therapy.
| Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) in patients with measurable disease | Reference |
| MONALEESA-2 | Crozbaciclib + Letrozole vs. Placebo + Letrozole | 25.3 months vs. 16.0 months | 52.7% vs. 37.1% | [8] |
| MONALEESA-3 | Crozbaciclib + Fulvestrant vs. Placebo + Fulvestrant | 33.6 months vs. 19.2 months | Not explicitly stated in snippets | [10] |
| MONALEESA-7 | Crozbaciclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | Significantly prolonged PFS (41-45% lower risk of progression or death) | Not explicitly stated in snippets | [1] |
Experimental Protocols: In Vivo Studies
The following outlines a typical workflow for evaluating the in vivo efficacy of this compound in preclinical models.
1. Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of Crozbaciclib in a living organism.
-
Methodology: Human cancer cell lines (e.g., ER+ breast cancer cells) are injected subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups and receive Crozbaciclib (typically via oral gavage), a vehicle control, and/or combination therapies. Tumor growth is monitored over time by measuring tumor volume. Body weight and general health of the animals are also monitored to assess toxicity.
2. Pharmacodynamic (PD) Analysis:
-
Objective: To confirm target engagement and downstream effects in the tumor tissue.
-
Methodology: At the end of the study, or at specific time points, tumors are excised. Tumor lysates can be analyzed by Western blotting to assess the levels of p-Rb. Immunohistochemistry (IHC) can also be performed on tumor sections to evaluate markers of proliferation, such as Ki67. A reduction in p-Rb and Ki67 staining in the tumors of treated animals provides evidence of the drug's on-target activity and anti-proliferative effect.[11]
Conclusion
This compound has demonstrated potent and selective inhibitory activity against CDK4/6 in vitro, leading to G1 cell cycle arrest in sensitive cancer cell lines. This preclinical efficacy has translated successfully into the in vivo setting, with significant improvements in progression-free survival and overall response rates observed in clinical trials for HR+/HER2- advanced breast cancer. The robust body of evidence from both laboratory and clinical studies solidifies the role of this compound as a cornerstone of therapy for this patient population. Future research will continue to explore its efficacy in other tumor types and in novel combination regimens.
References
- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Kinase Selectivity of Crozbaciclib Fumarate and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of the emerging CDK4/6 inhibitor, Crozbaciclib fumarate, with the established therapies Palbociclib, Ribociclib, and Abemaciclib. Understanding the nuanced differences in how these molecules interact with the human kinome is critical for predicting their efficacy, potential off-target effects, and mechanisms of resistance.
Kinase Selectivity Profiles: A Head-to-Head Comparison
The following table summarizes the available quantitative data on the inhibitory activity of this compound, Palbociclib, Ribociclib, and Abemaciclib against a panel of cyclin-dependent kinases (CDKs) and other selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations, are compiled from various preclinical studies. It is important to note that direct cross-trial comparisons should be made with caution due to variations in experimental conditions.
| Kinase Target | This compound (IC50, nM) | Palbociclib (IC50/Ki, nM) | Ribociclib (IC50/Ki, nM) | Abemaciclib (IC50/Ki, nM) |
| CDK4/cyclin D1 | 3[1] | 11 | 10[2] | 2[3] |
| CDK6/cyclin D3 | 1[1] | 16 | 39[3] | 10[3] |
| CDK1/cyclin B | Data not available | >10,000 | >1,000 | ~200-300 |
| CDK2/cyclin E | Data not available | 800 | >1,000 | ~40-60 |
| CDK5/p25 | Data not available | Data not available | >1,000 | ~50 |
| CDK9/cyclin T1 | Data not available | >10,000 | >1,000 | ~400 |
| GSK3β | Data not available | >10,000 | >10,000 | ~100 |
| PIM1 | Data not available | >10,000 | >10,000 | ~50 |
Note: Lower values indicate higher potency. Data for this compound is currently limited to its primary targets.
Visualizing the Kinase Inhibition Landscape
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by these inhibitors and a conceptual workflow for assessing kinase selectivity.
Caption: CDK4/6 signaling pathway and point of inhibition.
Caption: A typical workflow for determining kinase inhibitor selectivity.
Experimental Protocols for Kinase Inhibition Assays
The determination of kinase inhibitor potency and selectivity is commonly performed using various biochemical assays. Below are detailed methodologies for two widely used platforms.
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Materials:
-
Kinase of interest (e.g., CDK4/cyclin D1)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
A 2X kinase/antibody solution is prepared in assay buffer.
-
A 4X serial dilution of the test compound is prepared in assay buffer.
-
A 4X tracer solution is prepared in assay buffer.
-
In a 384-well plate, 5 µL of the 4X test compound is added to the appropriate wells.
-
5 µL of the 2X kinase/antibody solution is then added to all wells.
-
The reaction is initiated by adding 5 µL of the 4X tracer solution to all wells.
-
The plate is incubated at room temperature for 60 minutes, protected from light.
-
The TR-FRET signal is read on a plate reader capable of measuring fluorescence at two wavelengths (e.g., 615 nm for europium and 665 nm for Alexa Fluor™ 647).
-
The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caliper Mobility Shift Kinase Assay (PerkinElmer)
This assay measures the enzymatic activity of the kinase by detecting the conversion of a fluorescently labeled peptide substrate to its phosphorylated product based on a change in electrophoretic mobility.
Materials:
-
Kinase of interest (e.g., CDK6/cyclin D3)
-
Fluorescently labeled peptide substrate
-
ATP at a concentration near the Km for the specific kinase
-
Test compound (e.g., Palbociclib) serially diluted in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
Stop buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM EDTA, 0.015% Brij-35)
-
Caliper LabChip® EZ Reader or similar microfluidic electrophoresis system
Procedure:
-
The kinase reaction is set up in a 384-well plate. 5 µL of the serially diluted test compound is added to the wells.
-
10 µL of the kinase solution prepared in assay buffer is added to the wells.
-
The reaction is initiated by the addition of 10 µL of the substrate/ATP mixture.
-
The reaction is allowed to proceed at 28-30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by the addition of 25 µL of stop buffer.
-
The plate is then placed in the Caliper instrument.
-
The instrument's microfluidic chip aspirates a small volume from each well and performs an electrophoretic separation of the substrate and the phosphorylated product.
-
The amount of substrate and product is quantified by detecting the fluorescence of each peak.
-
The percent inhibition is calculated based on the conversion of substrate to product relative to control wells (no inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Discussion of Selectivity Profiles
-
This compound is a potent inhibitor of CDK4 and CDK6.[1] Its broader kinome selectivity is not yet extensively published, but its high potency against the primary targets suggests it is a promising therapeutic candidate. Further studies are needed to fully characterize its off-target profile.
-
Palbociclib and Ribociclib are considered highly selective inhibitors of CDK4 and CDK6.[4] They exhibit significantly less activity against other CDKs and a wide range of other kinases at clinically relevant concentrations.[4] This high selectivity is thought to contribute to their manageable safety profiles, with myelosuppression being the most common dose-limiting toxicity.[4]
-
Abemaciclib demonstrates a broader spectrum of activity compared to Palbociclib and Ribociclib.[3][4] In addition to potent CDK4 and CDK6 inhibition, it also inhibits CDK1, CDK2, CDK9, and other kinases at higher concentrations.[4] This broader activity may contribute to its different side-effect profile, which includes a lower incidence of neutropenia but a higher incidence of diarrhea.[4] It has been suggested that the inhibition of other kinases could potentially overcome some mechanisms of resistance to more selective CDK4/6 inhibitors.[4]
Conclusion
The kinase selectivity profile is a critical attribute of CDK4/6 inhibitors, influencing both their therapeutic window and their potential for combination therapies. While this compound shows high potency for its intended targets, a comprehensive understanding of its off-target effects awaits further investigation. The existing CDK4/6 inhibitors demonstrate a spectrum of selectivity, from the highly specific profiles of Palbociclib and Ribociclib to the broader activity of Abemaciclib. This diversity provides a range of therapeutic options for patients and highlights the importance of continued research into the nuanced pharmacological differences between these important cancer therapies.
References
- 1. Crozbaciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 3. Quantifying CDK inhibitor selectivity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying CDK inhibitor selectivity in live cells [ouci.dntb.gov.ua]
Independent Validation of CDK4/6 Inhibitors in Anti-Tumor Activity: A Comparative Guide
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While the specific agent "Crozbaciclib fumarate" mentioned in the query did not yield sufficient independent validation data in the public domain, this guide provides a comprehensive comparison of three extensively studied and FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This comparison is supported by a wealth of preclinical and clinical data, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action of CDK4/6 Inhibitors
CDK4/6 inhibitors function by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[1][2][3][4] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][5] By selectively inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein.[3][6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3][5] The ultimate result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][3][6]
Comparative Preclinical Anti-Tumor Activity
The three major CDK4/6 inhibitors exhibit potent and selective inhibition of their target kinases, which translates to anti-proliferative effects across various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Key Preclinical Findings |
| Palbociclib | CDK4/CDK6 | 11/15 | First-in-class selective CDK4/6 inhibitor. Induces G1 arrest in ER+ breast cancer cell lines.[1] |
| Ribociclib | CDK4/CDK6 | 10/39 | Potent and selective inhibitor of CDK4/6. Synergistic effect observed with PI3K inhibitors in preclinical models.[7] |
| Abemaciclib | CDK4/CDK6 | 2/10 | Greater potency for CDK4 over CDK6. Shows CNS penetration in preclinical models.[5] |
Comparative Clinical Efficacy in HR+/HER2- Advanced Breast Cancer
The clinical development of Palbociclib, Ribociclib, and Abemaciclib in combination with endocrine therapy has revolutionized the treatment of HR+/HER2- advanced breast cancer. Below is a summary of pivotal Phase 3 clinical trial data.
| Trial (Inhibitor) | Combination Therapy | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| PALOMA-2 (Palbociclib) | Palbociclib + Letrozole | First-line postmenopausal | 24.8 months vs 14.5 months (placebo) | 42% vs 35% (placebo)[8] |
| MONALEESA-2 (Ribociclib) | Ribociclib + Letrozole | First-line postmenopausal | 25.3 months vs 16.0 months (placebo)[9] | 52.7% vs 37.1% (placebo)[9][10] |
| MONARCH 3 (Abemaciclib) | Abemaciclib + NSAI* | First-line postmenopausal | 28.18 months vs 14.76 months (placebo) | 59% vs 44% (placebo)[8] |
| PALOMA-3 (Palbociclib) | Palbociclib + Fulvestrant | Second-line or later | 9.5 months vs 4.6 months (placebo) | 24.6% vs 10.9% (placebo) |
| MONALEESA-3 (Ribociclib) | Ribociclib + Fulvestrant | First-line or second-line | 20.5 months vs 12.8 months (placebo) | 41% vs 29% (placebo)[11] |
| MONARCH 2 (Abemaciclib) | Abemaciclib + Fulvestrant | Second-line or later | 16.4 months vs 9.3 months (placebo) | 48.1% vs 21.3% (placebo) |
*Non-steroidal aromatase inhibitor
Experimental Protocols
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Assessment
A common preclinical method to evaluate the anti-tumor activity of CDK4/6 inhibitors is the use of patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse.
Methodology:
-
Tumor Implantation: Freshly obtained human breast cancer tissue (HR+/HER2-) is surgically implanted subcutaneously into female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain volume (e.g., 1500-2000 mm³). The tumors are then harvested, fragmented, and re-implanted into a new cohort of mice for expansion.
-
Treatment Cohorts: Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment groups:
-
Vehicle control (orally, daily)
-
CDK4/6 inhibitor (e.g., Ribociclib, orally, daily)[7]
-
Endocrine therapy (e.g., Letrozole)
-
Combination of CDK4/6 inhibitor and endocrine therapy
-
-
Treatment Administration and Monitoring: Drugs are administered according to the specified schedule. Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2). Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki67, p-Rb). The anti-tumor efficacy is determined by comparing the tumor growth inhibition between the treatment and control groups.
Comparative Safety and Tolerability
While all three CDK4/6 inhibitors share a class-wide toxicity of myelosuppression, there are notable differences in their safety profiles that can influence treatment decisions.[12]
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Neutropenia | High incidence, leading to a 3 weeks on, 1 week off dosing schedule.[8][12] | High incidence, also requiring a 3 weeks on, 1 week off dosing schedule.[8][12] | Lower incidence of severe neutropenia compared to the others.[12] |
| Diarrhea | Less common | Less common | More common and can be dose-limiting.[12] |
| Hepatotoxicity (ALT/AST elevation) | Less common | More common, requiring liver function monitoring.[12] | Less common |
| QTc Prolongation | Low risk | Potential for QTc prolongation, requiring EKG monitoring.[12] | Low risk |
| Fatigue | Common | Common | Common |
Conclusion
Palbociclib, Ribociclib, and Abemaciclib have all demonstrated significant anti-tumor activity and have become standard-of-care treatments for HR+/HER2- advanced breast cancer. While they share a common mechanism of action, they exhibit distinct profiles in terms of potency against CDK4 vs. CDK6, clinical efficacy in different settings, and safety and tolerability. The choice of a specific CDK4/6 inhibitor may be guided by individual patient characteristics, prior therapies, and the specific toxicity profile of each agent. Further research and head-to-head clinical trials will continue to refine the optimal use of these important therapeutic agents.
References
- 1. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. quora.com [quora.com]
- 7. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Ribociclib Receives FDA Approval as First-Line Therapy for Complex Breast Cancer [theoncologynurse.com]
- 10. FDA approves ribociclib with aromatase inhibitor for HR advanced breast cancer - ecancer [ecancer.org]
- 11. Phase I study of ribociclib (CDK4/6 inhibitor) with spartalizumab (PD-1 inhibitor) with and without fulvestrant in metastatic hormone receptor-positive breast cancer or advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
A Preclinical Meta-Analysis of Crozbaciclib Fumarate (Ribociclib) and its Competitors in Oncology Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a meta-analysis of the preclinical data for Crozbaciclib Fumarate, widely known as Ribociclib, and offers a direct comparison with its main alternatives, Palbociclib and Abemaciclib. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of these critical therapeutic agents.
Mechanism of Action: Targeting the Cell Cycle Engine
Ribociclib, Palbociclib, and Abemaciclib share a common mechanism of action: the selective inhibition of CDK4 and CDK6. These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4]
By binding to the ATP-binding pocket of CDK4 and CDK6, these inhibitors prevent the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] A non-phosphorylated, active Rb protein sequesters the E2F transcription factor, thereby blocking the expression of genes required for DNA replication and cell cycle progression.[1] This targeted inhibition ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[7][8]
Comparative Preclinical Efficacy: A Data-Driven Overview
The preclinical efficacy of Ribociclib, Palbociclib, and Abemaciclib has been extensively evaluated in a variety of cancer cell lines and in vivo tumor models. The following tables summarize the key quantitative data from these studies, providing a basis for objective comparison.
In Vitro Potency: Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In the context of CDK4/6 inhibitors, lower IC50 values indicate higher potency.
| Drug | Target | IC50 (nM) | Cell Line(s) | Reference(s) |
| Ribociclib | CDK4/cyclin D1 | 10 | - | [7][9] |
| CDK6/cyclin D3 | 39 | - | [7] | |
| Cell Proliferation | 1420 - 8260 | HK1, HK1-LMP1, C666-1 (Nasopharyngeal Carcinoma) | [10] | |
| Palbociclib | CDK4/cyclin D1 | 11 | - | [9][11] |
| CDK6/cyclin D2 | 16 | - | [9][11] | |
| Cell Proliferation | 106 - 285 | MB453, MB231 (Breast Cancer) | [12] | |
| Abemaciclib | CDK4/cyclin D1 | 2 | - | [9][13][14] |
| CDK6/cyclin D3 | 10 | - | [8][9] | |
| Cell Proliferation | 12 - 3730 | Panel of 44 Breast Cancer Cell Lines | [13] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using animal models, typically mice bearing human tumor xenografts, are crucial for evaluating the anti-tumor activity of drug candidates.
| Drug | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference(s) |
| Ribociclib | JeKo-1 (Mantle Cell Lymphoma) | 75 mg/kg, daily | >90% inhibition of Rb phosphorylation | [7] |
| ER+ Breast Cancer Xenografts | Not specified | Significant tumor growth inhibition | [15] | |
| Palbociclib | Chordoma PDX | 75 mg/kg/day, 5 days/week | Significant tumor growth inhibition | [10] |
| MDA-MB-231 (Triple Negative Breast Cancer) | Not specified | Significant inhibition of skeletal bone tumor progression | [16] | |
| Abemaciclib | ZR-75-1 (ER+ Breast Cancer) | 75 mg/kg | Tumor regression | [8] |
| MCF-7 (ER+ Breast Cancer) | 50 mg/kg | Dose-dependent tumor growth inhibition | [13] |
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CDK4/6 inhibitor (e.g., 0.01 to 10,000 nM) for 72-96 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MCF-7 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The CDK4/6 inhibitor is administered orally via gavage at a specified dose and schedule (e.g., 75 mg/kg, daily for 21 days). The vehicle control group receives the formulation solution without the drug.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers, and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the treatment period, tumors may be excised for analysis of biomarkers such as phosphorylated Rb (pRb) and Ki-67 (a proliferation marker) by immunohistochemistry or western blotting.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action and the design of experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate the CDK4/6 signaling pathway and a typical experimental workflow for evaluating CDK4/6 inhibitors.
Caption: The CDK4/6 signaling pathway and the point of inhibition by Ribociclib.
Caption: A typical experimental workflow for preclinical evaluation of CDK4/6 inhibitors.
Conclusion
The preclinical data strongly support the potent and selective activity of Ribociclib (this compound) as a CDK4/6 inhibitor. Its efficacy in inducing G1 cell cycle arrest and inhibiting tumor growth is comparable to other approved agents in its class, Palbociclib and Abemaciclib. While all three drugs target the same core pathway, subtle differences in their biochemical profiles and preclinical activity may have implications for their clinical application and future drug development efforts. This guide provides a foundational overview of the preclinical landscape, and further in-depth investigation into specific tumor types and combination therapies is encouraged to fully elucidate the therapeutic potential of these important agents.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 15. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Crozbaciclib Fumarate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Crozbaciclib fumarate, also known as Ribociclib (LEE011), ensuring compliance with regulatory standards and fostering a culture of safety.
Core Principles of this compound Waste Management
This compound is a chemical compound that requires careful handling throughout its lifecycle, including disposal. The primary principle is to treat all waste containing this compound as hazardous chemical waste. This necessitates disposal through a licensed and approved waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2][3]
Hazard Profile of this compound
Understanding the hazard profile of this compound is fundamental to appreciating the importance of its proper disposal. The following table summarizes key hazard information derived from safety data sheets.
| Hazard Category | Description | GHS Classification |
| Health Hazard | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[4] | Reproductive toxicity 1A, Specific target organ toxicity (repeated exposure) 2[4] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Aquatic Chronic 2[4] |
| Irritation | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] | H315, H319, H335[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Identify Waste Streams: All materials that have come into contact with this compound are to be considered contaminated. This includes:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated lab supplies like pipette tips, vials, and weighing papers.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Use Designated Waste Containers: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Contents Disclosure: The label must accurately list the contents, including "this compound" and any other chemicals present in the waste mixture.
-
Hazard Communication: Affix appropriate hazard pictograms as per the Globally Harmonized System (GHS), including the health hazard and environmental hazard symbols.
3. Storage of Hazardous Waste:
-
Secure and Ventilated Area: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, secondary containment vessel to prevent the release of material in case of a leak.
4. Arranging for Disposal:
-
Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed and qualified waste management company.[6]
-
Follow Institutional Procedures: Adhere to all institutional and departmental procedures for hazardous waste disposal.
5. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean the spill.[2]
-
Containment and Cleanup: Cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a designated hazardous waste container.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8] In 2019, the EPA finalized a new rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[1] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[1][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: this compound Disposal Workflow
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. medkoo.com [medkoo.com]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
